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  • Product: Cefepime D8 Sulfate
  • CAS: 131857-33-5

Core Science & Biosynthesis

Foundational

The Critical Role of Cefepime-d8 Sulfate in Advancing Antimicrobial Research: A Technical Guide

This guide provides an in-depth technical exploration of Cefepime-d8 Sulfate and its pivotal role in modern analytical research, particularly in the realms of pharmacokinetics (PK), therapeutic drug monitoring (TDM), and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of Cefepime-d8 Sulfate and its pivotal role in modern analytical research, particularly in the realms of pharmacokinetics (PK), therapeutic drug monitoring (TDM), and bioanalytical method development. As researchers and drug development professionals, the precision and reliability of our data are paramount. This document elucidates the scientific rationale and practical application of stable isotope-labeled internal standards, using Cefepime-d8 Sulfate as a prime exemplar.

Foundational Understanding: Cefepime and the Imperative for Precision

Cefepime is a fourth-generation cephalosporin antibiotic with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death.[3][4] Cefepime's zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria, and it exhibits greater stability against many β-lactamase enzymes compared to earlier-generation cephalosporins.[3][5]

The clinical efficacy and safety of Cefepime are directly linked to its concentration in biological matrices.[6] However, significant inter-individual variability in its pharmacokinetic profile presents a challenge for standardized dosing.[6] This variability necessitates robust analytical methods for its quantification in plasma and other biological fluids, which is critical for TDM and for establishing bioequivalence in generic drug development.[7][8][9]

The "Gold Standard": Why Cefepime-d8 Sulfate is the Internal Standard of Choice

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[10] While structural analogs can be used, stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard".[11] Cefepime-d8 Sulfate is the deuterium-labeled form of Cefepime sulfate and serves as an ideal internal standard for the quantification of Cefepime.[12][13][14]

The core principle behind the superiority of a SIL-IS is that it is chemically and physically almost identical to the analyte of interest.[11][15] This near-identical nature ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variations in recovery.[10][15] The mass difference between Cefepime and Cefepime-d8 Sulfate allows for their distinct detection by the mass spectrometer, while their co-elution ensures that they experience the same analytical conditions.[10][16]

Core Application: Quantitative Bioanalysis of Cefepime via LC-MS/MS

The primary application of Cefepime-d8 Sulfate is as an internal standard in the development and validation of LC-MS/MS methods for the quantification of Cefepime in biological matrices such as plasma, serum, and urine. These methods are indispensable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[9][17]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the quantification of Cefepime in human plasma using Cefepime-d8 Sulfate as an internal standard. This protocol is a synthesized representation based on established methodologies.[9][17]

3.1.1 Materials and Reagents

Component Specifications
Cefepime Reference Standard>98% purity
Cefepime-d8 SulfateIsotopic purity >99%, Chemical purity >98%
Human Plasma (with anticoagulant)Pooled, drug-free
AcetonitrileLC-MS grade
MethanolLC-MS grade
Formic Acid>99% purity
WaterLC-MS grade

3.1.2 Preparation of Stock and Working Solutions

  • Cefepime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefepime in methanol.

  • Cefepime-d8 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefepime-d8 Sulfate in methanol.[17]

  • Working Solutions: Prepare serial dilutions of the Cefepime stock solution in methanol to create calibration standards and quality control (QC) samples.[17] Prepare a working solution of Cefepime-d8 Sulfate in methanol at an appropriate concentration.

3.1.3 Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma samples (calibrators, QCs, and unknown samples) into microcentrifuge tubes.

  • Add 20 µL of the Cefepime-d8 Sulfate working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile (protein precipitating agent) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add Cefepime-d8 Sulfate (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quant Quantification inject->quant

Caption: Bioanalytical workflow for Cefepime quantification.

3.1.4 LC-MS/MS Instrumentation and Conditions

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Cefepime and Cefepime-d8 Sulfate
Flow Rate 0.25 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cefepime: Precursor ion > Product ion; Cefepime-d8 Sulfate: Precursor ion > Product ion

3.1.5 Data Analysis Quantification is achieved by calculating the peak area ratio of Cefepime to Cefepime-d8 Sulfate. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of Cefepime in the QC and unknown samples are then determined from this curve.

Method Validation: Ensuring Data Integrity and Regulatory Compliance

A robust bioanalytical method is not complete without rigorous validation to ensure its reliability and reproducibility.[18] The validation process should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21]

G cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Calibration Calibration Curve Validation->Calibration

Caption: Core parameters for bioanalytical method validation.

Key Validation Parameters and Acceptance Criteria
Parameter Objective General Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous or exogenous components at the retention times of Cefepime and Cefepime-d8 Sulfate.[22]Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter. Assessed at multiple QC levels (LOD, LQC, MQC, HQC).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Recovery Assess the efficiency of the extraction process for both the analyte and the IS.[22]Should be consistent, precise, and reproducible.
Matrix Effect Evaluate the influence of matrix components on the ionization of the analyte and IS.[22]The CV of the IS-normalized matrix factor should be ≤15%.
Calibration Curve Demonstrate the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Stability Evaluate the stability of Cefepime in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).[17][23][24]Mean concentration should be within ±15% of the nominal concentration.

Note on Cefepime Stability: Cefepime is known to be susceptible to degradation, particularly at elevated temperatures and in certain pH conditions.[23][24][25][26][27][28] Therefore, a thorough investigation of its stability is a critical component of method validation.

Broader Research Implications

Beyond standard pharmacokinetic analysis, the use of Cefepime-d8 Sulfate in validated analytical methods supports a range of research endeavors:

  • Therapeutic Drug Monitoring (TDM): Personalized dosing regimens to optimize efficacy and minimize toxicity, especially in critically ill patients or those with renal impairment.[7][8][29][30][31]

  • Drug-Drug Interaction Studies: Accurately assessing the impact of co-administered drugs on Cefepime's pharmacokinetics.

  • Special Population Pharmacokinetics: Characterizing the pharmacokinetics of Cefepime in pediatric, geriatric, or obese populations.[32][33]

  • Antimicrobial Resistance Research: Investigating the relationship between Cefepime exposure and the emergence of resistant bacterial strains.[3]

  • Formulation Development: Comparing the bioavailability and bioequivalence of new Cefepime formulations.

Conclusion

Cefepime-d8 Sulfate is an indispensable tool for researchers in the pharmaceutical sciences. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable, and reproducible data. This technical guide has provided a comprehensive overview of its use, from the fundamental principles to a detailed experimental protocol and the critical aspects of method validation according to regulatory standards. By employing such rigorous analytical methodologies, the scientific community can continue to advance our understanding of Cefepime and optimize its use in clinical practice.

References

  • Cefepime: a reappraisal in an era of increasing antimicrobial resistance. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2633657/]
  • Essential FDA Guidelines for Bioanalytical Method Validation. [URL: https://resolvemass.
  • Cefepime - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK542252/]
  • What is the mechanism of Cefepime hydrochloride? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-cefepime-hydrochloride]
  • Cefepime and New Cefepime/Beta-Lactamase Inhibitor Combination for the Treatment of Gram-Negative Bacteria: Chemical Structure and Mechanism of Action, Microbiological Target, Clinical Use and PK/PD Characteristics. [URL: https://www.mdpi.com/2079-6382/13/2/155]
  • How Does Cefepime Work? Mechanism of Action Explained in Plain English - Medfinder. [URL: https://medfinder.com/drug/cefepime/how-it-works]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [URL: https://www.ema.europa.
  • Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. [URL: https://pubmed.ncbi.nlm.nih.gov/12662919/]
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [URL: https://www.measurement.govt.nz/assets/Uploads/resource-files/tech-guides/use-of-stable-isotope-internal-standards-for-trace-organic-analysis.pdf]
  • Cefepime-d8 sulfate | Stable Isotope - MedchemExpress.com. [URL: https://www.medchemexpress.
  • Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9024227/]
  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation. [URL: https://journals.asm.org/doi/10.1128/aac.01011-19]
  • Stability and Antibacterial Activity of Cefepime during Continuous Infusion. [URL: https://www.researchgate.net/publication/221882413_Stability_and_Antibacterial_Activity_of_Cefepime_during_Continuous_Infusion]
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [URL: https://pubmed.ncbi.nlm.nih.gov/30580133/]
  • Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. [URL: https://www.semanticscholar.org/paper/Stability-and-compatibility-study-of-cefepime-in-Servais-Tulkens/e56277908b98150c411831836102298e3b39d10e]
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem. [URL: https://www.benchchem.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. [URL: https://www.fda.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658005/]
  • The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. [URL: https://www.mdpi.com/1424-8247/16/2/306]
  • Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing. [URL: https://pubmed.ncbi.nlm.nih.gov/35465521/]
  • Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. [URL: https://pubmed.ncbi.nlm.nih.gov/19484918/]
  • Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. [URL: https://www.waters.com/waters/library.htm?cid=511436&lid=135111108]
  • Cefepime-d8 sulfate | Stable Isotope - MedchemExpress.com (Spanish). [URL: https://www.medchemexpress.
  • Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6399320/]
  • (PDF) Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing. [URL: https://www.researchgate.net/publication/359556317_Therapeutic_drug_monitoring_of_cefepime_in_a_non-critically_ill_population_retrospective_assessment_and_potential_role_for_model-based_dosing]
  • Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime. [URL: https://jab-journal.com/articles/10.36076/jab.2021.4.2.001]
  • Use of therapeutic drug monitoring to characterize cefepime-related neurotoxicity. [URL: https://pubmed.ncbi.nlm.nih.gov/36056588/]
  • Cefepime clinical pharmacokinetics. [URL: https://pubmed.ncbi.nlm.nih.gov/8041232/]
  • Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings - Benchchem. [URL: https://www.benchchem.
  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6811425/]
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. [URL: https://dmpk.wuxiapptec.com/internal-standards-in-lc-ms-bioanalysis-which-when-and-how/]
  • Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. [URL: https://www.japsonline.com/admin/php/uploads/3604_pdf.pdf]
  • AN 205: Determination of Cefepime and Cefepime-Related Substances Using HPLC with UV Detection. [URL: https://www.labrulez.com/documents/AN-205-Determination-of-Cefepime-and-Cefepime-Related-Substances-Using-HPLC-with-UV-Detection]
  • Cefepime, a fourth-generation cephalosporin, in complex with manganese, inhibits proteasome activity and induces the apoptosis of human breast cancer cells. [URL: https://pubmed.ncbi.nlm.nih.gov/26239216/]
  • Degradation profile of cefepime hydrochloride at three different temperatures. [URL: https://www.researchgate.
  • Pharmacokinetics of cefepime after single and multiple intravenous administrations in healthy subjects. [URL: https://pubmed.ncbi.nlm.nih.gov/1622165/]
  • Cefepime Injection in GALAXY Container for intravenous use. [URL: https://www.accessdata.fda.
  • Cefepime-d8 Sulfate | CAS No. 131857-33-5 | Clearsynth. [URL: https://www.clearsynth.

Sources

Exploratory

Synthesis and Characterization of Cefepime D8 Sulfate: A Comprehensive Technical Guide

Executive Summary The development of robust LC-MS/MS bioanalytical methods for fourth-generation cephalosporins requires highly specific internal standards to correct for matrix effects and ionization variances. Cefepime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust LC-MS/MS bioanalytical methods for fourth-generation cephalosporins requires highly specific internal standards to correct for matrix effects and ionization variances. Cefepime D8 Sulfate (CAS 131857-33-5) serves as the gold-standard stable isotope-labeled (SIL) reference material for these assays. As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic recipes, detailing the mechanistic causality, thermodynamic controls, and analytical validations required to synthesize and characterize this complex zwitterionic molecule successfully.

Mechanistic Grounding & Synthetic Strategy

The synthesis of Cefepime D8 Sulfate requires the precise assembly of three structural domains: the cephalosporin core, the C-7 aminothiazolyl-methoxyimino side chain, and the C-3 quaternary ammonium group.

Causality Behind Experimental Choices
  • Isotope Localization: To introduce the deuterium label most efficiently without compromising the biologically relevant pharmacophores, the isotopic label is localized on the pyrrolidine ring using commercially available [4].

  • Core Selection (GCLE vs. 7-ACA): While 7-aminocephalosporanic acid (7-ACA) is a ubiquitous starting material, its C-3 acetoxy group is a poor leaving group. We utilize GCLE (7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester). The allylic chloride in GCLE provides superior regiocontrol and higher yields during the SN2 nucleophilic substitution with the labeled pyrrolidine.

  • Thermodynamic Control of Δ2/Δ3 Isomerization: A critical failure point in cephalosporin synthesis is the base-catalyzed migration of the Δ3 double bond to the thermodynamically favored, but biologically inactive, Δ2 position. To suppress this degradation pathway, the quaternization reaction must be strictly maintained between -30 °C and -20 °C [2].

  • Sulfate Salt Formulation: The free Cefepime zwitterion is highly unstable and prone to polymerization. Precipitation as a (C19H16D8N6O5S2 · H2SO4) stabilizes the molecule by protonating the aminothiazole ring, thereby preventing intermolecular degradation and establishing a stable crystalline lattice [3].

Step-by-Step Experimental Methodologies

The following self-validating protocol is adapted from validated pharmaceutical manufacturing processes and optimized for stable isotope labeling.

Step 1: Synthesis of 7-ACP-d8 (Quaternization & Deprotection)
  • Quaternization: Suspend GCLE (1.0 eq) in dry dichloromethane (DCM). Cool the reactor to -25 °C under an inert argon atmosphere.

  • Nucleophilic Substitution: Add N-methylpyrrolidine-d8 (1.1 eq) dropwise over 30 minutes. Critical Control Parameter (CCP): Maintain the internal temperature strictly below -20 °C to prevent Δ2 isomerization. Stir for 2.5 hours.

  • Chemical Deprotection: Treat the protected intermediate with Phosphorus Pentachloride (PCl5) and pyridine at -10 °C to cleave the C-7 phenylacetyl amide, followed by hydrolysis. Subsequently, cleave the C-4 p-methoxybenzyl ester using Trifluoroacetic acid (TFA) and anisole.

  • Isolation: Precipitate the intermediate 7-amino-3-(1-methylpyrrolidinium-d8)methyl-3-cephem-4-carboxylate (7-ACP-d8) using cold diethyl ether. Filter and dry under vacuum.

Step 2: C-7 Acylation
  • Activation: Suspend 7-ACP-d8 (1.0 eq) in a 1:1 mixture of aqueous tetrahydrofuran (THF) and acetonitrile.

  • Coupling: Add the active ester MAEM (syn-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid benzotriazole ester) (1.15 eq).

  • pH Regulation: Add triethylamine dropwise to maintain the pH strictly between 6.5 and 7.0. Stir at 20 °C for 2 hours.

  • In-Process Control: Monitor the reaction via RP-HPLC (UV at 254 nm). Proceed to the next step only when the 7-ACP-d8 peak area is < 1.0%.

Step 3: Sulfate Salt Formation & Crystallization
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove THF and acetonitrile. Dissolve the crude Cefepime-D8 zwitterion in deionized water at 20 °C.

  • Impurity Scavenging: Add thiourea (0.2 eq) and sodium acetate, stirring for 3 hours to scavenge residual alkylating agents.

  • Anti-Solvent Addition: Add a large excess of acetone (anti-solvent) and cool the vessel to 0–5 °C.

  • Salt Precipitation: Adjust the pH to 1.8 using a pre-cooled solution of 30% H2SO4 in acetone (1:2.5 v/v).

  • Harvest: Stir for 1 hour to ensure complete crystallization. Filter the white precipitate, wash with cold acetone, and dry under reduced pressure at 30 °C to yield pure Cefepime D8 Sulfate.

Workflow Visualization

The following diagram maps the critical path of the synthesis, highlighting the integration of the isotope source and the sequential assembly of the molecule.

G GCLE GCLE (Cephalosporin Core) Int1 Protected Quaternary Ammonium Intermediate GCLE->Int1 NMP N-methylpyrrolidine-d8 (Isotope Source) NMP->Int1 Nucleophilic Substitution (-25°C to prevent Δ2 shift) Deprotect Deprotection (PCl5 / TFA) Int1->Deprotect ACP 7-ACP-d8 (Intermediate Core) Deprotect->ACP Cefepime Cefepime D8 Zwitterion ACP->Cefepime MAEM MAEM Active Ester (Acylating Agent) MAEM->Cefepime C-7 Acylation (pH 6.5-7.0) Salt Salt Formation (H2SO4 / Acetone) Cefepime->Salt Final Cefepime D8 Sulfate Salt->Final

Synthetic workflow for Cefepime D8 Sulfate from GCLE and N-methylpyrrolidine-d8.

Analytical Characterization & Validation

To guarantee the integrity of the SIL standard for [1], rigorous characterization is mandatory. The isotopic purity must be ≥ 99.0% to prevent cross-talk with the unlabeled analyte (M+0) during LC-MS/MS quantification.

In 1H NMR analysis, the successful incorporation of the D8 label is verified by the complete disappearance of the pyrrolidine methylene multiplets (typically observed between 2.0–3.5 ppm in the unlabeled counterpart), while the N-methyl singlet remains distinctly visible.

Quantitative Characterization Data
ParameterSpecification / Expected ValueAnalytical Method
Molecular Formula C19H16D8N6O5S2 · H2SO4N/A
Molecular Weight 586.69 g/mol (Sulfate salt)N/A
Exact Mass (Cation) 488.17 Da (m/z [M+H]+ = 489.2)High-Resolution MS (ESI+)
Isotopic Enrichment ≥ 99.0% D8LC-MS/MS
Chemical Purity > 95.0%RP-HPLC (UV at 254 nm)
Δ2 Isomer Limit < 0.5%RP-HPLC
Appearance White to pale yellow crystalline powderVisual Inspection

Conclusion

The synthesis of Cefepime D8 Sulfate is a delicate exercise in regioselective quaternization and thermodynamic control. By leveraging GCLE and N-methylpyrrolidine-d8, and strictly controlling reaction temperatures to prevent double-bond migration, highly pure stable isotope-labeled standards can be generated. These molecules form the self-validating foundation for robust [5] and advanced drug development assays.

References

  • Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-238. URL:[Link]

  • Walker, D. G. (1990). "New Cephalosporin Acylating Agents Derived from syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid. Application to the Synthesis of Cefepime Sulfate." Tetrahedron Letters, 31(45), 6481-6484. URL:[Link]

  • Ludescher, J., et al. (2009). "Process for producing Cefepime and cephalosporin analogues." U.S. Patent No. 7,479,556 B2.
Foundational

Cefepime-D8 Sulfate: A Senior Application Scientist’s Guide to Molecular Characterization and LC-MS/MS Workflows

Therapeutic Drug Monitoring (TDM) of β-lactam antibiotics has transitioned from a niche research application to a critical necessity in intensive care units. Cefepime, a fourth-generation cephalosporin, exhibits a narrow...

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Author: BenchChem Technical Support Team. Date: April 2026

Therapeutic Drug Monitoring (TDM) of β-lactam antibiotics has transitioned from a niche research application to a critical necessity in intensive care units. Cefepime, a fourth-generation cephalosporin, exhibits a narrow therapeutic index in critically ill patients, where accumulation can lead to severe neurotoxicity [1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for Cefepime quantification. However, the high polarity of the molecule causes it to elute early in reversed-phase chromatography, making it highly susceptible to matrix effects (ion suppression) from endogenous plasma phospholipids [2].

To build a self-validating, robust analytical method, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. This whitepaper provides an in-depth technical analysis of Cefepime-D8 Sulfate , detailing its physicochemical properties, the causality behind its structural design, and field-proven protocols for its use in quantitative bioanalysis.

Physicochemical Architecture & Isotopic Labeling Strategy

Cefepime-D8 Sulfate is the deuterated analog of Cefepime sulfate, where eight hydrogen atoms on the N-methylpyrrolidine ring have been replaced with stable deuterium isotopes [3].

Quantitative Data Summary
PropertySpecification
Chemical Name 1-(((6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium-2,2,3,3,4,4,5,5-d8 hydrogen sulfate
CAS Number 131857-33-5
Molecular Formula (Salt) C₁₉H₁₈D₈N₆O₉S₃
Molecular Formula (Free Base) C₁₉H₁₆D₈N₆O₅S₂
Molecular Weight (Salt) 586.69 g/mol
Molecular Weight (Free Base) 488.61 g/mol
Monoisotopic Mass (Free Base) 488.17 Da
The Causality of the +8 Da Mass Shift

As an application scientist, selecting the correct SIL-IS requires understanding isotopic envelopes. Native Cefepime contains two sulfur atoms. Natural sulfur consists of ~4.2% ³⁴S, meaning native Cefepime exhibits significant M+2 and M+4 isotopic peaks. If a +3 Da or +4 Da deuterated standard were used, the natural heavy isotopes of the native drug would "bleed" into the internal standard's mass channel, causing cross-talk and non-linear calibration curves at high concentrations.

By utilizing a +8 Da mass shift (Cefepime-D8), the precursor ion of the internal standard ( m/z 489.2) is completely isolated from the native drug's isotopic envelope ( m/z 481.4), ensuring absolute quantitative integrity [4].

Resistance to Hydrogen-Deuterium Exchange (HDX)

The eight deuterium atoms are strategically placed on the carbon backbone of the pyrrolidine ring. Unlike deuteriums placed on heteroatoms (such as -OH or -NH groups), carbon-bound deuteriums do not undergo Hydrogen-Deuterium Exchange (HDX) when exposed to protic solvents like water or methanol during LC-MS/MS mobile phase gradients. This guarantees that the +8 Da mass shift remains stable throughout the entire analytical workflow.

Experimental Workflow: Plasma Extraction Protocol

Because Cefepime is known to degrade rapidly in human plasma at room temperature (up to 30% degradation within 24 hours) [5], sample processing must be performed strictly at 4°C. The following protein precipitation (PPT) protocol is designed as a self-validating system: the immediate addition of Cefepime-D8 corrects for any subsequent degradation or extraction losses.

G N1 1. Aliquot 50 µL Human Plasma (Maintain strictly at 4°C) N2 2. Spike 10 µL Cefepime-D8 IS (10 µg/mL in H2O) N1->N2 N3 3. Protein Precipitation Add 200 µL Cold Acetonitrile (0.1% FA) N2->N3 N4 4. Centrifugation 14,000 x g, 10 min, 4°C N3->N4 N5 5. Supernatant Dilution Dilute 1:5 in H2O (0.1% FA) N4->N5 N6 6. UHPLC-MS/MS Analysis (ESI+, MRM Mode) N5->N6

Fig 1. Step-by-step protein precipitation workflow for Cefepime quantification using SIL-IS.

Step-by-Step Methodology
  • Salt Correction (Critical Step): Cefepime-D8 is supplied as a sulfate salt. To prepare a 1.0 mg/mL stock solution of the free base equivalent, you must apply a salt correction factor.

    • Factor = MW(Salt) / MW(Free Base) = 586.69 / 488.61 = 1.20.

    • Weigh 1.20 mg of Cefepime-D8 Sulfate and dissolve in 1.0 mL of 50:50 Water:Methanol to achieve exactly 1.0 mg/mL of the active moiety.

  • Sample Aliquot: Transfer 50 µL of patient plasma (stored on ice) into a pre-chilled 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of Cefepime-D8 working solution (10 µg/mL). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures Cefepime remains in its stable, protonated state.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant into an autosampler vial and dilute with 250 µL of LC-MS grade water (0.1% FA). Causality Note: Because Cefepime is highly polar, injecting a high-organic supernatant directly onto a reversed-phase C18 column will cause severe peak distortion (solvent effect). Diluting with water focuses the analyte at the head of the column.

Mass Spectrometry Design & MRM Transitions

In positive Electrospray Ionization (ESI+), Cefepime-D8 readily forms a protonated precursor ion [M+H]+ at m/z 489.2.

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the weakest bond in the molecule breaks. For Cefepime, this is the bond connecting the core cephalosporin ring to the N-methylpyrrolidine group. Because the D8 label is located entirely on the leaving pyrrolidine ring, the resulting core product ion ( m/z 396.1) contains no deuterium and is therefore identical in mass to the product ion of the native drug [6].

MRM Precursor Precursor Ion [M+H]+ m/z 489.2 (Cefepime-D8) CID Collision-Induced Dissociation (CID) Precursor->CID Prod1 Quantifier Ion m/z 396.1 (Loss of D8-Pyrrolidine) CID->Prod1 CE: 18 eV Prod2 Qualifier Ion m/z 94.1 (D8-N-methylpyrrolidine) CID->Prod2 CE: 25 eV

Fig 2. MRM fragmentation pathway of Cefepime-D8 highlighting the shared quantifier ion.

Optimized MRM Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )RoleCollision Energy (eV)
Cefepime (Native) 481.4396.1Quantifier18
Cefepime (Native) 481.486.1Qualifier25
Cefepime-D8 (IS) 489.2396.1Quantifier18
Cefepime-D8 (IS) 489.294.1Qualifier25

Note: Monitoring the m/z 94.1 qualifier ion for Cefepime-D8 (the cleaved deuterated pyrrolidine ring itself) provides secondary confirmation of the internal standard's integrity during the run.

References

  • Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime. Journal of Applied Bioanalysis. Available at: [Link][1]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy (via Chemsrc). Available at: [Link][2]

  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation. Antimicrobial Agents and Chemotherapy. Available at:[Link][3]

  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. Antimicrobial Agents and Chemotherapy (PMC). Available at: [Link][4]

Sources

Exploratory

An In-Depth Technical Guide to Cefepime-d8 Sulfate (CAS 131857-33-5): A Critical Reagent for Bioanalytical Quantification

This guide provides an in-depth technical overview of Cefepime-d8 Sulfate, a stable isotope-labeled internal standard essential for the accurate quantification of the fourth-generation cephalosporin antibiotic, Cefepime....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of Cefepime-d8 Sulfate, a stable isotope-labeled internal standard essential for the accurate quantification of the fourth-generation cephalosporin antibiotic, Cefepime. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, detailed analytical methodologies, and the scientific rationale behind its use in regulated bioanalysis.

Introduction: The Imperative for Precision in Pharmacokinetics

Cefepime is a potent, broad-spectrum β-lactam antibiotic used to treat a range of serious bacterial infections, including pneumonia, urinary tract infections, and febrile neutropenia.[1] Its efficacy is intrinsically linked to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. Therefore, accurate measurement of Cefepime in biological matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence trials.

The "gold standard" for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Cefepime-d8 Sulfate, is the ideal choice. It co-elutes with the unlabeled analyte (Cefepime) and experiences identical ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.[2] This guide will explore the properties of Cefepime-d8 Sulfate and its critical role in generating high-fidelity bioanalytical data.

Section 1: Core Compound Characteristics

Cefepime-d8 Sulfate is the deuterated form of Cefepime Sulfate, where eight hydrogen atoms on the pyrrolidinium ring have been replaced with deuterium.[3][4] This substitution results in a mass shift of +8 Daltons, allowing it to be distinguished from the native Cefepime by a mass spectrometer, while preserving virtually identical chemical and physical properties.

PropertyValueSource
Chemical Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[3]
CAS Number 131857-33-5[3][5][6]
Molecular Formula C₁₉H₁₆D₈N₆O₅S₂·H₂SO₄[4]
Molecular Weight 586.69 g/mol [3]
Appearance Off-white to light yellow solid[2]
Storage -20°C, protected from light[3][7]

The synthesis involves introducing the deuterium atoms during the preparation of the N-methylpyrrolidine precursor before its quaternization and attachment to the cephalosporin core.[8][9] This ensures high isotopic purity, which is critical for preventing cross-signal interference in sensitive LC-MS/MS assays.

Section 2: Rationale for Use & Mechanism of Action

The Role of Cefepime

Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][10] Like other β-lactam antibiotics, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[11][12][13] This disruption leads to a weakened cell wall, ultimately causing cell lysis and death.[11][12] Its unique zwitterionic structure allows for rapid penetration through the outer membrane of gram-negative bacteria, contributing to its broad spectrum of activity.[1][11]

cluster_bacteria Bacterial Cell OuterMembrane Outer Membrane (Gram-Negative) Periplasm Periplasmic Space OuterMembrane->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Targets CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to Cefepime Cefepime Cefepime->OuterMembrane Penetration Cefepime->PBP Inhibits cluster_prep Sample Preparation Sample Biological Sample (e.g., Plasma) Contains unknown [Analyte] Add_IS Add Known [IS] (Cefepime-d8 Sulfate) Sample->Add_IS Extraction Extraction / Cleanup (e.g., Protein Precipitation) Analyte and IS experience identical losses Add_IS->Extraction LCMS LC-MS/MS Analysis Measure Peak Area Ratio (Analyte / IS) Extraction->LCMS Quant Quantification Ratio is proportional to initial [Analyte], independent of recovery LCMS->Quant

Caption: The principle of isotopic dilution in bioanalysis.

Because the analyte and the SIL-IS are chemically identical, any loss or variability during extraction, centrifugation, or injection affects both compounds equally. The mass spectrometer measures the peak area ratio of the analyte to the internal standard. This ratio remains constant regardless of analytical variability, allowing for highly accurate and precise quantification against a calibration curve.

Section 3: A Validated Bioanalytical Workflow

What follows is a representative LC-MS/MS workflow for the quantification of Cefepime in human plasma, a methodology that would be validated according to regulatory guidelines such as those from the FDA or ICH M10. [14][15][16]

Experimental Protocol: Plasma Sample Quantification

1. Reagent Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Cefepime and Cefepime-d8 Sulfate in water.

  • Working Solutions: Prepare serial dilutions of the Cefepime stock solution in plasma to create calibration standards (e.g., 0.1 to 100 µg/mL). [17]Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a solution of Cefepime-d8 Sulfate in acetonitrile at a concentration of ~1 µg/mL. [17] 2. Sample Preparation (Protein Precipitation):

  • Causality: This is a rapid and effective method to remove the majority of plasma proteins, which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins.

  • Step 1: Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 200 µL of the IS working solution to each tube. [18]The IS must be added before precipitation to account for extraction variability.

  • Step 3: Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Step 4: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Cefepime is known to be unstable at room temperature, so processing at 4°C is crucial. [19][20] * Step 5: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Causality: Chromatographic separation is necessary to resolve Cefepime from other endogenous plasma components, preventing ion suppression. A reverse-phase C18 column is typically used for moderately polar compounds like Cefepime. The acidic mobile phase (e.g., containing formic acid) ensures the analytes are protonated for optimal positive-ion electrospray ionization (ESI+). [19][20]

    LC Parameter Typical Conditions
    Column C18 or similar (e.g., Kinetex F5), 2.6 µm, 50 x 4.6 mm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.5 mL/min
    Gradient Isocratic or a shallow gradient (e.g., 5-50% B over 3 min)

    | Injection Volume | 3-10 µL |

MS ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Cefepime MRM m/z 481.1 → 86.1
Cefepime-d8 MRM m/z 489.1 → 94.1 (or similar +8 shift)

Note: The specific MRM transitions should be empirically optimized. The transition for Cefepime-d3 has been reported as m/z 484.1 → 89.1, indicating the fragmentation pattern. A similar +8 Da shift would be expected for the D8 analog. [17]

Plasma_Sample 1. Plasma Sample (Calibrator, QC, Unknown) Add_IS 2. Add Cefepime-d8 SO4 (Internal Standard) Plasma_Sample->Add_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge (4°C) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject onto LC-MS/MS Supernatant->Inject Data 8. Acquire Data (Area Ratio of Analyte/IS) Inject->Data

Caption: Bioanalytical workflow from sample preparation to data acquisition.

Section 4: Method Validation and Quality Control

A bioanalytical method using Cefepime-d8 Sulfate must be rigorously validated to ensure its reliability for regulatory submissions. [14]The validation process assesses several key parameters, with Cefepime-d8 Sulfate being integral to meeting the acceptance criteria.

Validation ParameterDescription & Role of Cefepime-d8 SulfateTypical Acceptance Criteria (FDA/ICH)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Cefepime-d8 Sulfate ensures that any co-eluting matrix components affecting ionization are corrected for.No significant interfering peaks at the retention time of the analyte and IS.
Accuracy & Precision Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter among replicate measurements. The SIL-IS minimizes variability, leading to high accuracy and precision.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Calibration Curve Demonstrates the relationship between the analyte/IS peak area ratio and the analyte concentration.Typically 8+ non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Matrix Effect The alteration of ionization efficiency due to co-eluting matrix components. Cefepime-d8 Sulfate co-elutes and experiences the same matrix effect as Cefepime, normalizing the response.The matrix factor should be consistent and reproducible.
Stability Ensures the analyte is stable throughout the sample lifecycle (collection, storage, processing). Stability is assessed by analyzing QC samples after storage under various conditions.Mean concentration of stability samples should be within ±15% of nominal values.

Section 5: Handling, Storage, and Safety

  • Storage: Cefepime-d8 Sulfate neat material should be stored at -20°C. [3]Stock solutions should also be stored frozen.

  • Stability: Cefepime is known to be unstable in plasma and serum at room and refrigerated temperatures over extended periods. [20]Samples should be processed promptly at 4°C or stored at -70°C or below for long-term stability. [20]Reconstituted solutions of Cefepime are typically stable for 24 hours at room temperature or 7 days under refrigeration. [7][21]* Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling Cefepime-d8 Sulfate. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

Cefepime-d8 Sulfate is an indispensable tool for the accurate and reliable quantification of Cefepime in complex biological matrices. Its use as a stable isotope-labeled internal standard within a validated LC-MS/MS workflow allows researchers to overcome challenges related to extraction efficiency and matrix effects. This ensures the generation of high-quality, defensible pharmacokinetic and clinical data, which is fundamental to the safe and effective development and use of the antibiotic Cefepime.

References

  • Cefepime - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Available from: [Link]

  • How Does Cefepime Work? Mechanism of Action Explained in Plain English - Medfinder. (2026, March 29). Available from: [Link]

  • Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]

  • What is the mechanism of Cefepime hydrochloride? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Available from: [Link]

  • Global Health: Antimicrobial Resistance: Cefepime - PDB-101. Available from: [Link]

  • Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION | FDA. (2019, October 25). Available from: [Link]

  • Development and Validation of a Volumetric Absorptive Microsampling- Liquid Chromatography Mass Spectrometry Method for the Analysis of Cefepime in Human Whole Blood: Application to Pediatric Pharmacokinetic Study - PMC. (2019, November 20). Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Available from: [Link]

  • CAS No : 131857-33-5| Chemical Name : Cefepime-D8 Sulfate | Pharmaffiliates. Available from: [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime | Journal of Applied Bioanalysis. Available from: [Link]

  • Dilution Cefepime - GlobalRPH. (2017, September 3). Available from: [Link]

  • Stability of cefepime hydrochloride in polypropylene syringes. Available from: [Link]

  • Cefepime Stability in IV Solutions and Admixtures. Available from: [Link]

  • Cefepime-D8 Sulfate - Acanthus Research. Available from: [Link]

  • Cefepime Hydrochloride - ASHP Publications. Available from: [Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC. Available from: [Link]

  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • LC-MS/MS method for the simultaneous estimation of Cefepime and Tazobactam in dog plasma. Available from: [Link]

  • A novel synthetic route of cefepime - ResearchGate. Available from: [Link]

  • Cefepime sulfate | C19H26N6O9S3 | CID 13239647 - PubChem - NIH. Available from: [Link]

  • CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Core Degradation Pathways of Cefepime

This guide provides a comprehensive technical overview of the degradation pathways of Cefepime, a fourth-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the degradation pathways of Cefepime, a fourth-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of Cefepime degradation, offering field-proven insights and detailed experimental protocols. Our approach is rooted in scientific integrity, ensuring that the information presented is not only accurate but also practical for laboratory applications.

Introduction: The Imperative of Understanding Cefepime Stability

Cefepime is a cornerstone in the treatment of severe bacterial infections, valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy, however, is intrinsically linked to its chemical stability. The presence of a strained β-lactam ring makes Cefepime susceptible to degradation under various conditions, including hydrolysis, oxidation, and exposure to light.[2] Understanding these degradation pathways is paramount for ensuring the safety, efficacy, and quality of Cefepime-containing pharmaceutical products. This guide will explore the primary degradation routes, identify the resulting degradants, and provide robust methodologies for their analysis.

The Core Degradation Pathways of Cefepime

Cefepime's degradation is a multifaceted process influenced by pH, temperature, oxygen, and light. The principal pathways involve the cleavage of the β-lactam ring, oxidation of the sulfur atom, and photolytic reactions.

Hydrolytic Degradation: The Achilles' Heel of the β-Lactam Ring

The most common degradation pathway for Cefepime, like all β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring.[2] This reaction is catalyzed by both acidic and basic conditions and leads to the loss of antibacterial activity.

Mechanism of Hydrolysis:

Under aqueous conditions, the strained amide bond in the β-lactam ring is susceptible to nucleophilic attack by water or hydroxide ions. This leads to the opening of the ring, forming an inactive penicilloic acid-like derivative.[3] Studies have shown that the degradation of Cefepime in aqueous solutions follows first-order kinetics.[4] The rate of hydrolysis is significantly influenced by pH, with maximum stability observed in the pH range of 4 to 6.[5]

One of the primary products of hydrolysis is N-methylpyrrolidine (NMP), which is cleaved from the C3 substituent.[6] Mass spectrometry data suggests that the opening of the cephem (β-lactam) ring precedes the cleavage of NMP.[7]

Oxidative Degradation: The Role of Reactive Oxygen Species

Cefepime is also susceptible to oxidative degradation, typically mediated by reactive oxygen species such as hydrogen peroxide.[8] The primary site of oxidation is the sulfur atom within the dihydrothiazine ring.

Mechanism of Oxidation:

Exposure to oxidizing agents can lead to the formation of Cefepime S-oxide. This has been identified as a significant degradation product in stress stability studies.[9][10] Specifically, a degradant named Impurity-I, identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide, is formed under oxidative stress.[9][10]

Photodegradation: The Impact of Light Exposure

Exposure to light, particularly UV radiation, can induce the degradation of Cefepime, leading to the formation of various photoproducts.[11] The toxicity of these photoproducts can be a significant concern, with studies showing that mixtures of Cefepime and its photoproducts exhibit increased toxicity compared to the parent drug.[12]

Mechanism of Photodegradation:

Photodegradation of Cefepime can lead to complex structural changes. While the exact mechanisms are intricate, studies have identified several photodegradation products through UPLC-MS/MS analysis.[12] The formation of these products underscores the importance of protecting Cefepime solutions from light.

The following diagram illustrates the primary degradation pathways of Cefepime.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV Light) Cefepime Cefepime Hydrolysis_Product Open-Ring Cefepime Cefepime->Hydrolysis_Product β-lactam ring opening Oxidation_Product Cefepime S-oxide (Impurity-I) Cefepime->Oxidation_Product Sulfur oxidation Photo_Products Various Photoproducts Cefepime->Photo_Products Complex reactions NMP N-methylpyrrolidine Hydrolysis_Product->NMP Side-chain cleavage

Figure 1: Primary degradation pathways of Cefepime.

Key Degradation Products of Cefepime

Forced degradation studies under various stress conditions have led to the identification and characterization of several key degradation products of Cefepime.

Degradant Name/IdentifierStress Condition(s)Method of IdentificationReference
Impurity-I ((6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide)OxidativeLC/MS, NMR, IR[9],[10]
Impurity-II ((2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d][13][14]thiazine)Thermal, AcidicLC/MS, NMR, IR[9],[10]
Cefepime Degradant 1 (CD1) (m/z 179.15)Acidic, Oxidative, Thermal, Neutral, BasicUPLC-MS/MS[8]
Cefepime Degradant 2 (CD2) (m/z 241.33)Acidic, Oxidative, Thermal, NeutralUPLC-MS/MS[8]
N-methylpyrrolidine (NMP) HydrolysisMass Spectrometry[6],[7]

Experimental Protocols for Studying Cefepime Degradation

A thorough understanding of Cefepime's stability requires well-designed forced degradation studies. The following protocols are based on ICH guidelines and published literature, providing a framework for inducing and analyzing Cefepime degradation.[13]

Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies of Cefepime is outlined below.

Figure 2: General workflow for forced degradation studies.

Detailed Step-by-Step Methodologies

1. Acid Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Protocol:

    • Prepare a stock solution of Cefepime in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

    • Transfer a known volume of the stock solution to a flask and add an equal volume of 0.1 N HCl.

    • Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours), monitoring the degradation over time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

2. Base Hydrolysis

  • Objective: To evaluate degradation under alkaline conditions.

  • Protocol:

    • Prepare a Cefepime stock solution as described for acid hydrolysis.

    • Transfer a known volume to a flask and add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes to 2 hours), as base hydrolysis is often rapid.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

    • Analyze the samples using a validated stability-indicating method. Studies have shown that Cefepime undergoes complete degradation in a basic medium.[8]

3. Oxidative Degradation

  • Objective: To investigate degradation in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a Cefepime stock solution.

    • Transfer a known volume to a flask and add a solution of 3-30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 2-24 hours).

    • At each time point, withdraw a sample, dilute appropriately, and analyze immediately to prevent further degradation.

    • Analyze the samples using a validated stability-indicating method.

4. Thermal Degradation

  • Objective: To assess the effect of heat on the stability of Cefepime.

  • Protocol:

    • Place solid Cefepime powder in a thermostatically controlled oven at a high temperature (e.g., 80-105°C) for a specified duration (e.g., 24-72 hours).

    • For solutions, prepare a stock solution and keep it in a controlled temperature water bath or oven.

    • At each time point, withdraw a sample, dissolve (if solid) or dilute it to a suitable concentration, and analyze.

    • Analyze the samples using a validated stability-indicating method.

5. Photolytic Degradation

  • Objective: To determine the stability of Cefepime upon exposure to light.

  • Protocol:

    • Prepare a Cefepime solution and expose it to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15] An exposure of not less than 1.2 million lux hours and 200 watt hours/square meter is recommended.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Keep both the exposed and control samples under the same conditions.

    • At specified time points, withdraw samples and analyze them using a validated stability-indicating method.

Conclusion: A Framework for Ensuring Cefepime Quality

A comprehensive understanding of Cefepime's degradation pathways is not merely an academic exercise; it is a critical component of drug development and quality control. The insights and protocols presented in this guide provide a robust framework for researchers and professionals to assess the stability of Cefepime, identify potential degradants, and develop stable formulations. By adhering to these principles of scientific integrity and experimental rigor, we can ensure that this vital antibiotic continues to be a safe and effective tool in the fight against bacterial infections.

References

  • ICH. (2003). Guidance for Industry, Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2007).
  • Jabeen, A., & Suma, B. V. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 13(5), 184-193. [Link]

  • Dąbrowska, M., et al. (2024). Analysis of pharmacokinetic profile and ecotoxicological character of cefepime and its photodegradation products. Chemosphere, 354, 141529. [Link]

  • Payne, R. J., & Fairbanks, A. J. (2006). The chemistry of β-lactam antibiotics.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 443-449.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: a case study. Drug Discovery Today, 11(9-10), 446-451.
  • Torniainen, K., et al. (1997). The effect of sample matrix on the fragmentation of drugs in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(7), 738-745.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Sprauten, P. F., et al. (2003). Stability and antibacterial activity of cefepime during continuous infusion. Antimicrobial Agents and Chemotherapy, 47(5), 1621-1625. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Vundavilli, J., et al. (2010). Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. Analytical Sciences, 26(10), 1081-1086. [Link]

  • Vundavilli, J., et al. (2010). Identification and Characterization of New Degradation Products of Cefepime Dihydrochloride Monohydrate Drug Substance during Stress Stability Studies. Analytical Sciences, 26(10), 1081-1086. [Link]

  • Vundavilli, J., et al. (2010). Identification and Characterization of New Degradation Products of Cefepime Dihydrochloride Monohydrate Drug Substance during Stress Stability Studies. Semantic Scholar. [Link]

  • Drugs.com. (2025). Cefepime. [Link]

  • Khan, A. U., et al. (2012). Kinetics of degradation of cefepime hydrochloride in various aqueous based solutions. International Journal of Pharmacy and Technology, 4(1), 4079-4089.
  • Chen, J., et al. (2021). Fabrication of sandwich-like super-hydrophobic cathode for the electro-Fenton degradation of cefepime: H2O2 electro-generation, degradation performance, pathway and biodegradability improvement. Chemosphere, 286(Pt 2), 131669. [Link]

  • Veeprho. (n.d.). Cefepime Impurities and Related Compound. [Link]

  • Sprauten, P. F., et al. (2003). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy, 47(5), 1621–1625. [Link]

  • Wikipedia. (2024). Cefepime. [Link]

  • John, A., et al. (2023). A Photocatalytic degradation of cefepime in the presence of (a) light... ResearchGate. [Link]

  • Badawy, S. I., & Hussain, M. A. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 306. [Link]

  • Dąbrowska, M., et al. (2015). A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry. Biomedical Chromatography, 29(3), 388-396. [Link]

  • Zaccour, M. L., et al. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical Sciences, 87(12), 1572-1576. [Link]

  • Dąbrowska, M., et al. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1801. [Link]

  • Ghoneim, M. M., et al. (2004). Electrochemical Reduction of Cefepime at the Mercury Electrode. ResearchGate. [Link]

  • Poyatos, J. M., et al. (2010). Advanced Oxidation Processes for the Removal of Antibiotics from Water. An Overview.
  • LUGER, P., et al. (2006). Processes for the preparations of cefepime.
  • Al-Musawi, T. J., et al. (2020). Substructure Reactivity Affecting the Manganese Dioxide Oxidation of Cephalosporin. ResearchGate. [Link]

  • Payne, L. E., & LaCouture, D. M. (2024). Cefepime. StatPearls. [Link]

  • Synapse. (2024). What is the mechanism of Cefepime hydrochloride?. [Link]

  • Bouzayani, F., et al. (2015). The removal of the cefixime antibiotic from aqueous solution using an advanced oxidation process (UV/H2O2).
  • FDA. (2019). CEFEPIME Injection. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Cefepime in Human Plasma via HPLC-UV

Target Audience: Clinical Researchers, Bioanalytical Scientists, and Pharmacokineticists Methodology: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Regulatory Framework: FDA Bioanalytical Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Clinical Researchers, Bioanalytical Scientists, and Pharmacokineticists Methodology: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Regulatory Framework: FDA Bioanalytical Method Validation Guidance (2018)

Clinical Rationale & Scope

Therapeutic drug monitoring (TDM) of cefepime, a broad-spectrum fourth-generation cephalosporin, is increasingly mandated in critical care settings. Because cefepime is almost exclusively eliminated via the kidneys, critically ill patients with acute kidney injury (AKI) or augmented renal clearance exhibit highly erratic pharmacokinetics[1]. Subtherapeutic levels risk treatment failure against multidrug-resistant Gram-negative pathogens, while supratherapeutic trough concentrations (>20–35 mg/L) are heavily implicated in severe neurotoxicity, including encephalopathy and seizures.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity[2], HPLC-UV remains the workhorse of clinical laboratories. It provides a highly cost-effective, robust, and sufficiently sensitive platform (LLOQ ~0.4–2.5 mg/L) for routine TDM, where target trough concentrations typically range between 5 and 20 mg/L[1].

Mechanistic Method Design: The "Why" Behind the Protocol

As a bioanalytical scientist, developing a reliable assay requires understanding the physicochemical properties of the analyte. Every step in this protocol is designed with specific causality:

  • Chromatographic Separation (Isocratic C18): Cefepime is a highly polar, zwitterionic molecule. To achieve adequate retention and prevent it from eluting in the void volume, a highly aqueous mobile phase is required. We utilize a reverse-phase C18 column with an isocratic mobile phase of 0.075 M acetate buffer and acetonitrile (92:8, v/v)[1].

  • Buffer pH Causality: The acetate buffer is strictly adjusted to pH 5.0. At this pH, the secondary amine and carboxylic acid moieties of cefepime are in a stable ionization state. This prevents peak tailing on silica-based stationary phases and ensures highly reproducible retention times.

  • Detection Wavelength: UV detection is set to 260 nm. This aligns precisely with the maximum absorbance ( λmax​ ) of the cephalosporin Δ3 -cephem chromophore, maximizing the signal-to-noise ratio while minimizing baseline interference from endogenous plasma lipids[3].

  • Sample Clean-up (Perchloric Acid PPT): Protein precipitation (PPT) using 10% perchloric acid is chosen over organic solvents. Perchloric acid acts as a strong precipitating agent that rapidly lowers the sample pH, denaturing plasma proteins by disrupting electrostatic interactions. This yields a clean supernatant with an absolute extraction recovery exceeding 99%, without degrading the sensitive β -lactam ring during the short extraction window[3].

Experimental Protocol

Reagents & Materials
  • Reference Standards: Cefepime USP standard; Ceftizoxime (Internal Standard, IS)[3].

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Chemicals: Sodium acetate, Glacial acetic acid, 10% Perchloric acid (HClO 4​ ).

  • Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).

Step-by-Step Sample Preparation Workflow

SamplePrep A Human Plasma (200 µL) B Add Internal Standard (Ceftizoxime) A->B C Protein Precipitation (10% Perchloric Acid) B->C D Vortex Mixing (60 seconds) C->D E Centrifugation (10,000 x g, 10 min) D->E F Supernatant to HPLC Autosampler E->F

Fig 1: Step-by-step sample preparation workflow for Cefepime extraction from human plasma.

Methodology:

  • Aliquot: Transfer 200 µL of thawed human plasma (calibrator, QC, or patient sample) into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 20 µL of Ceftizoxime working solution (50 µg/mL). Causality: Ceftizoxime acts as a structural analog, normalizing any volumetric losses or injection variations during the run[3].

  • Deproteinization: Add 50 µL of 10% Perchloric Acid. Causality: Rapidly lowers pH to denature and precipitate plasma proteins, preventing column clogging and releasing protein-bound cefepime into the aqueous phase[3].

  • Mixing: Vortex vigorously for 60 seconds to ensure complete protein disruption.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Causality: Low temperature prevents analyte degradation while high g-force tightly pellets the protein mass.

  • Collection: Transfer 150 µL of the clear supernatant to an HPLC vial equipped with a low-volume insert for injection.

Bioanalytical Method Validation & Self-Validating Systems

A protocol is only as reliable as its internal controls. To ensure zero-defect data generation, this method integrates a self-validating framework based strictly on the FDA 2018 Bioanalytical Method Validation Guidance [4].

  • System Suitability Test (SST): Prior to any biological sample injection, a mid-level standard is injected six times. The run is only initiated if the Relative Standard Deviation (RSD) of the cefepime peak area is 2.0% and the retention time drift is 1.0%.

  • Quality Control Bracketing: Unknown clinical samples are bracketed by Low, Mid, and High Quality Control (QC) samples. If more than 33% of the QCs fail to back-calculate within ± 15% of their nominal concentration, the entire analytical batch is automatically rejected[5].

FDAValidation Root FDA 2018 BMV Guidelines Validation Parameters N1 Selectivity (Blank Matrix) Root->N1 N2 Linearity & LLOQ (Calibration Curve) Root->N2 N3 Accuracy & Precision (±15% for QCs) Root->N3 N4 Recovery (Extraction Efficiency) Root->N4 N5 Stability (Benchtop, Freeze-Thaw) Root->N5

Fig 2: Core parameters for bioanalytical method validation per FDA 2018 guidelines.

Quantitative Data & Acceptance Criteria

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Column C18, 5 µm, 250 x 4.6 mmHydrophobic stationary phase retains the polar analyte sufficiently.
Mobile Phase 0.075 M Acetate Buffer : ACN (92:8 v/v)Highly aqueous environment prevents early elution; pH 5.0 stabilizes ionization[1].
Flow Rate 1.0 mL/minBalances optimal theoretical plate count with a short run time (~12 min)[1].
Detection UV at 260 nmMatches the Δ3 -cephem chromophore absorption maximum[3].
Injection Vol 20 µLMaximizes sensitivity without causing column overload or peak broadening.
Table 2: FDA 2018 Validation Acceptance Criteria
Validation ParameterAcceptance CriteriaExperimental Verification
Calibration Curve R2≥0.99 ; non-zero calibrators6-8 concentration levels (e.g., 2.5–100 mg/L); back-calculated values within ± 15% (LLOQ ± 20%)[1].
Accuracy ± 15% of nominal concentrationEvaluated using Low, Mid, and High QCs in 5 replicates per run.
Precision (CV%) 15% (Intra- and Inter-day)Calculated from the variance of the 5 replicates across 3 separate analytical runs.
Selectivity No interfering peaks at RTInject 6 lots of blank human plasma; interference must be <20% of LLOQ.
Stability Deviation 15% from nominalTested at -80°C (1 month)[1], freeze-thaw (3 cycles), and autosampler (24h).

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
  • Development and Validation of an HPLC–UV Method for the Quantification of Cefepime in Human Plasma for Routine Clinical Monitoring.
  • Validation of an HPLC Method for Determination of Cefepime (a Fourth-Generation Cephalosporin). Determination in Human Serum, Cerebrospinal Fluid, and Urine.
  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

Application

Application Note: Precision Pharmacokinetics in Pediatric Critical Care Using Cefepime-D8 Sulfate LC-MS/MS

Executive Summary Cefepime is a broad-spectrum, fourth-generation cephalosporin critical for treating severe nosocomial infections. Because its bactericidal efficacy is strictly time-dependent—relying on the percentage o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefepime is a broad-spectrum, fourth-generation cephalosporin critical for treating severe nosocomial infections. Because its bactericidal efficacy is strictly time-dependent—relying on the percentage of the dosing interval where free drug concentration exceeds the minimum inhibitory concentration ( fT>MIC )—precise dosing is paramount[1].

However, pediatric patients, particularly those with Cystic Fibrosis (CF) or those undergoing Extracorporeal Membrane Oxygenation (ECMO), exhibit extreme pharmacokinetic (PK) variability. To prevent therapeutic failure or neurotoxicity, Therapeutic Drug Monitoring (TDM) is essential. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Cefepime-D8 Sulfate (CAS: 131857-33-5) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve absolute quantitative accuracy in complex pediatric matrices[2][3].

The Pediatric Pharmacokinetic Challenge

Pediatric critical care introduces severe physiological covariates that disrupt standard dosing models:

  • Cystic Fibrosis (CF): Patients often exhibit hypermetabolic states leading to significantly increased renal clearance. Standard intermittent dosing frequently fails to achieve a 90% Probability of Target Attainment (PTA), necessitating 18-24 hour continuous infusions of up to 175–470 mg/kg/day[4].

  • ECMO and Critical Illness: Conversely, neonates and infants on ECMO often experience a ~40% reduction in drug clearance. Furthermore, the central volume of distribution ( V1​ ) can increase by over 2-fold following blood transfusions or fluid resuscitation, drastically lowering peak serum concentrations[5].

PK_Logic Root Pediatric PK Variability (Cefepime) N1 Extracorporeal Membrane Oxygenation (ECMO) Root->N1 N2 Cystic Fibrosis (CF) Root->N2 O1 Decreased Clearance (~40% reduction) N1->O1 O2 Increased Volume of Distribution (V1 > 2x) N1->O2 O3 Increased Clearance & Rapid Elimination N2->O3 Action Requires TDM & Dose Adjustment O1->Action O2->Action O3->Action

Logical relationship of pediatric clinical covariates altering cefepime pharmacokinetics.

Quantitative Data: PK Parameter Shifts

To illustrate the necessity of TDM, the following table summarizes the pharmacokinetic divergence observed in pediatric subpopulations compared to healthy baselines.

Pediatric SubpopulationClearance (CL)Volume of Distribution ( Vd​ )Clinical Implication
Healthy Pediatrics (Non-CF) ~2.59 mL/min/kg~0.3 L/kgStandard q8h intermittent dosing is generally sufficient.
Cystic Fibrosis (CF) Significantly Increased IncreasedRequires extended or continuous infusions to maintain fT>MIC [4].
ECMO / CRRT Decreased (~40%) Increased (>2-fold) High risk of sub-therapeutic peaks and toxic troughs; TDM is mandatory[5].

Rationale for Cefepime-D8 Sulfate in LC-MS/MS

Accurate quantification of cefepime in pediatric plasma is heavily complicated by matrix effects (ion suppression or enhancement in the MS source) caused by varying protein levels, hemolysis, and polypharmacy.

By utilizing 6[3], where eight hydrogen atoms on the N-methylpyrrolidine moiety are replaced by deuterium, the internal standard perfectly co-elutes with endogenous cefepime.

  • Causality of the SIL-IS: Because Cefepime and Cefepime-D8 enter the electrospray ionization (ESI) source simultaneously, any matrix-induced suppression affects both molecules equally. The ratio of their signals remains constant, ensuring absolute quantitative integrity regardless of the patient's specific plasma composition.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following methodology is engineered to prevent analytical artifacts, specifically addressing cefepime's thermal instability.

Step 1: Pre-Analytical Sample Handling (Strict Cold Chain)
  • Action: Draw 1 mL of whole blood into K2EDTA tubes. Immediately submerge the tube in an ice-water bath. Centrifuge at 4°C (3000 × g for 10 min) to separate plasma.

  • Causality: Cefepime's β -lactam ring undergoes rapid ex-vivo hydrolysis at room temperature[1]. Failure to maintain a strict 4°C cold chain results in falsely low concentration readings, which can mislead clinicians into dangerously increasing the patient's dose.

Step 2: Protein Precipitation & IS Spiking
  • Action: Transfer 50 µL of cold pediatric plasma to a pre-chilled microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 10 µg/mL of Cefepime-D8 Sulfate. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate. Adding the SIL-IS directly within the precipitation solvent ensures that any volumetric pipetting errors or subsequent evaporative losses are perfectly normalized.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto a C18 or HILIC column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 30°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Cefepime is an inner salt (zwitterion). The addition of 0.1% formic acid forces the complete protonation of the molecule to form the [M+H]+ cation, which is strictly required for efficient positive electrospray ionization (ESI+)[1].

Step 4: Mass Spectrometry (ESI-MS/MS) & MRM Detection
  • Action: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.

  • Causality: Cefepime fragments predictably. The parent ion ( m/z 481.0) fragments to yield the N-methylpyrrolidine group ( m/z 86.1)[1][7]. Because the deuterium atoms in Cefepime-D8 are located on this exact moiety, its fragment mass shifts by +8 Da to m/z 94.1.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
Cefepime 481.086.1 / 167.025
Cefepime-D8 489.194.1 / 167.025
Step 5: Self-Validation Check
  • System Suitability: Before reporting patient data, plot the absolute peak area of the Cefepime-D8 internal standard across all samples.

  • Causality for Trustworthiness: If the IS peak area fluctuates by more than ±15% between standard calibrators and patient samples, it indicates a catastrophic matrix effect that the SIL-IS cannot linearly correct. The sample must be diluted and re-run. This step ensures the protocol acts as a self-validating system.

Workflow A Pediatric Plasma Collection (4°C) B Add Cefepime-D8 (SIL-IS) A->B C Protein Precipitation (Acetonitrile) B->C D LC-MS/MS Quantification C->D E Population PK Modeling D->E F Precision Dosing (fT > MIC) E->F

LC-MS/MS analytical workflow for pediatric cefepime TDM using Cefepime-D8 internal standard.

References

  • Are We Dosing Correctly? Population Pharmacokinetics of Cefepime in Critically Ill Pediatric Patients - Oxford Academic. 8

  • CAS No : 131857-33-5 | Chemical Name : Cefepime-D8 Sulfate - Pharmaffiliates.2

  • Cefepime Pharmacokinetics in Pediatric Cystic Fibrosis Patients - Atlantic Diagnostic Laboratories. 4

  • Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime - Journal of Applied Bioanalysis. 1

  • A Population Pharmacokinetic Analysis to Study the Effect of Extracorporeal Membrane Oxygenation on Cefepime Disposition in Children - PMC / NIH. 5

  • Cefepime-d8 sulfate | Stable Isotope - MedChemExpress. 6

  • Rapid Determination of N-Methylpyrrolidine in Cefepime by Combining Direct Infusion Electrospray Ionisation-Time-of-Flight Mass - Loughborough University. 7

Sources

Method

Advanced LC-MS/MS Protocol for the Detection of Cefepime and Cefepime-D8 Sulfate

Mechanistic Overview & Analytical Rationale Cefepime is a fourth-generation cephalosporin antibiotic utilized for severe nosocomial infections. Precise therapeutic drug monitoring (TDM) of cefepime is critical due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Analytical Rationale

Cefepime is a fourth-generation cephalosporin antibiotic utilized for severe nosocomial infections. Precise therapeutic drug monitoring (TDM) of cefepime is critical due to its narrow therapeutic index and highly variable pharmacokinetics in critically ill patients[1]. However, quantifying cefepime presents a significant pre-analytical challenge: the molecule contains an inherently unstable β-lactam ring that undergoes rapid ex-vivo hydrolysis at room temperature[1][2].

To counteract degradation and correct for matrix-induced ionization variability, Cefepime-D8 Sulfate (CAS No. 131857-33-5) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

The Causality of the Isotope Choice: Because Cefepime-D8 is structurally identical to the target analyte—differing only by eight deuterium atoms on the pyrrolidine ring—it perfectly co-elutes with endogenous cefepime during liquid chromatography. By experiencing the exact same micro-environment in the electrospray ionization (ESI) source, the D8 standard completely normalizes any ion suppression or enhancement caused by co-eluting plasma phospholipids.

Mass Spectrometry Parameters & Fragmentation Causality

Cefepime is an inner salt that readily ionizes in positive ESI mode, yielding a robust [M+H]⁺ precursor ion at m/z 481.1[1]. During Collision-Induced Dissociation (CID), the molecule predominantly cleaves at the N-methylpyrrolidine group, generating a highly stable product ion at m/z 86.1[1][2].

For the Cefepime-D8 internal standard, the eight deuterium atoms are localized exclusively on the pyrrolidine ring[3]. Consequently, the precursor mass shifts by +8 Da (m/z 489.1), and the cleaved pyrrolidine fragment also shifts by +8 Da (m/z 94.1). Monitoring this specific 489.1 → 94.1 transition is mechanically vital—it ensures absolute selectivity and prevents isotopic cross-talk between the analyte and the internal standard.

Table 1: Optimized MRM Transitions and Source Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
Cefepime 481.186.1504025Quantitation
Cefepime 481.1167.0504020Confirmation
Cefepime-D8 489.194.1504025Internal Standard

Note: Global source parameters should be set to: Ion Spray Voltage: 5000 V, Source Temperature: 600°C, Curtain Gas: 30 psi[2].

Chromatographic Separation Strategy

To achieve sharp peak symmetry and separate cefepime from endogenous isobaric interferences, a reversed-phase C18 or F5 column (e.g., 2.1 × 50 mm, 1.7 µm) is utilized[2][4]. The mobile phase relies on a low-pH buffer system to keep the carboxylic acid moiety of cefepime protonated, thereby increasing its retention on the hydrophobic stationary phase.

Table 2: Stepwise Gradient Elution Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.30982
0.30.30982
2.80.306040
3.00.30595
4.00.30595
4.10.30982
7.00.30982
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column Temperature: Maintained at 30°C.

Self-Validating Sample Extraction Protocol

Because of cefepime's thermal instability, all extraction steps must be performed strictly at 4°C [1]. This protocol is designed as a self-validating system: it incorporates built-in checkpoints to immediately flag matrix effects, extraction failures, or carryover.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of human plasma (thawed on wet ice) into a pre-chilled 1.5 mL Eppendorf tube.

  • SIL-IS Spiking & Precipitation: Add 150 µL of cold Acetonitrile (-20°C) containing Cefepime-D8 Sulfate at a concentration of 500 ng/mL.

    • Causality Check: Adding the internal standard directly into the crash solvent ensures that any volumetric pipetting errors or precipitation losses affect both the analyte and the IS equally, maintaining a constant area ratio.

  • Homogenization: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Aqueous Dilution (Critical Step): Transfer 50 µL of the clear supernatant into a pre-chilled autosampler vial containing 150 µL of Mobile Phase A.

    • Causality Check: Diluting the highly organic supernatant with aqueous buffer prevents "solvent breakthrough" (peak splitting) when injected into the 98% aqueous initial gradient[4].

  • Autosampler Storage: Maintain the autosampler tray at 4°C during the entirety of the LC-MS/MS run.

Workflow Visualization

Workflow Sample 1. Plasma Sample (Maintain at 4°C) IS 2. Add Cefepime-D8 (SIL-IS Spike) Sample->IS Precipitation 3. Protein Precipitation (Cold Acetonitrile) IS->Precipitation Centrifugation 4. Centrifugation (14,000 x g, 4°C) Precipitation->Centrifugation Supernatant 5. Supernatant Transfer & Aqueous Dilution Centrifugation->Supernatant LCMS 6. LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS Validation 7. Data Processing (Self-Validating QC Check) LCMS->Validation

Figure 1: Self-validating 4°C sample preparation and LC-MS/MS workflow for Cefepime detection.

Data Processing & Quality Control (System Validation)

To guarantee the integrity of the generated data, the analytical run must pass the following self-validating criteria:

  • Internal Standard Tracking: The absolute peak area of the Cefepime-D8 internal standard must not deviate by more than ±15% across all unknown samples, calibrators, and Quality Control (QC) samples. A sudden drop in the D8 peak area indicates localized matrix suppression (e.g., from a highly lipemic patient sample) and invalidates that specific injection.

  • Carryover Assessment: A "Double Blank" (matrix containing no cefepime and no Cefepime-D8) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area[4]. If carryover exceeds this, the needle wash protocol (using 50:50 Methanol:Water) must be extended.

  • Linearity: The calibration curve (typically 0.5 to 150 µg/mL) must be constructed using the peak area ratio (Cefepime / Cefepime-D8) with a weighted (1/x²) quadratic or linear regression, yielding an R² > 0.990[4].

References

  • Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime Journal of Applied Bioanalysis URL: [Link]

  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

  • Development and Validation of a Volumetric Absorptive Microsampling- Liquid Chromatography Mass Spectrometry Method for the Analysis of Cefepime in Human Whole Blood Journal of Pharmaceutical and Biomedical Analysis (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Ex-Vivo Degradation of Cefepime During Sample Processing

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the fourth-generation cephalosporin, Cefepime.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the fourth-generation cephalosporin, Cefepime. A common and significant challenge in the bioanalysis of Cefepime is its inherent instability in biological matrices ex vivo. This instability can lead to erroneously low concentration measurements, compromising the integrity of pharmacokinetic, pharmacodynamic, and toxicokinetic (PK/PD/TK) studies.

This document provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to help you ensure the stability and accuracy of your Cefepime samples from collection to analysis.

The Challenge: Understanding Cefepime's Instability

Cefepime, like many β-lactam antibiotics, is susceptible to degradation in aqueous solutions and biological matrices such as plasma. The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which renders the molecule inactive. This process is significantly influenced by environmental factors, most notably temperature and pH.[1][2] Research has consistently shown that Cefepime degrades rapidly at room temperature (20-25°C) and physiological temperature (37°C), but is relatively stable at refrigerated (4°C) or frozen (≤ -20°C) conditions.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues and questions that arise during the handling and processing of Cefepime-containing biological samples.

Q1: My Cefepime concentrations are consistently lower than expected. What are the likely causes?

This is the most frequent issue reported and is almost always linked to pre-analytical sample degradation. Several factors are at play:

  • Temperature During Processing: The rate of Cefepime degradation is highly temperature-dependent.[3] Significant losses can occur if blood samples are left at room temperature for even short periods. One study reported a 30.1% degradation of Cefepime in human plasma after 24 hours at room temperature.[5][6]

  • Time from Collection to Freezing: The longer a sample sits unprocessed, the more degradation will occur. It is critical to minimize the time between blood collection, plasma separation, and freezing.[7]

  • pH Shifts: Cefepime is most stable in a pH range of 4 to 6.[1][8] The pH of plasma can increase over time, especially after deproteinization, which can accelerate degradation.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided. Studies have shown that while Cefepime is stable for up to three freeze-thaw cycles, each cycle introduces a risk of degradation.[5]

Troubleshooting Steps:

  • Audit Your Workflow: Review your sample handling Standard Operating Procedure (SOP). Is every step from collection to storage explicitly defined with time and temperature limits?

  • Immediate Cooling: Ensure blood samples are placed on wet ice or in a refrigerated rack immediately after collection.

  • Rapid Processing: Centrifuge blood samples to separate plasma as soon as possible, ideally within one hour of collection.[7] This should be done in a refrigerated centrifuge.

  • Aliquot Upon First Thaw: To avoid multiple freeze-thaw cycles, aliquot plasma into single-use volumes after the initial processing and before long-term storage.

Q2: What is the absolute maximum time I can leave whole blood containing Cefepime at room temperature?

Based on comprehensive stability evaluations, Cefepime is stable in whole blood for up to 4 hours at room temperature.[5][6] However, this should be considered an absolute maximum. Best practice is to process samples immediately. Relying on this 4-hour window should be the exception, not the rule, as it introduces unnecessary risk to sample integrity.

Q3: What are the optimal storage conditions for plasma samples?

The stability of Cefepime is directly related to the storage temperature. The following table summarizes the stability data from various studies.

TemperatureDurationStabilitySource(s)
Room Temp (~20-25°C)2 hoursStable[5][9]
Room Temp (~20-25°C)24 hoursUnstable (~30% degradation)[5][6]
Refrigerated (4°C)24 hoursStable[3][5]
Refrigerated (4°C)7 daysAdequate Stability (<10% loss)[10]
Frozen (-20°C)Long-termStable[3]
Ultra-low (-80°C)Up to 3 monthsStable (Recommended for long-term)[5][6]

Core Recommendation: For any storage longer than 24 hours, plasma samples must be frozen. For long-term studies, -80°C is the gold standard to ensure maximum stability.[5][6]

Q4: I have to transport samples from a clinical site to my lab. What are the best practices?

Maintaining the cold chain is non-negotiable.

  • Short-Term Transport (< 24 hours): If plasma has already been separated, transport it frozen on dry ice. If transporting whole blood, it must be done on wet ice with processing immediately upon arrival.

  • Long-Term Transport / Shipping: Samples must be shipped frozen on a sufficient quantity of dry ice to remain frozen for the entire duration of transit, including potential delays. Use a temperature monitoring device to verify the integrity of the shipment.

  • Institutional Guidelines: Some institutions recommend that if a sample cannot be delivered to the lab within 1 hour, it must be centrifuged, separated, and frozen within 3 hours of collection.[7]

Q5: Can I use a chemical stabilizer to prevent degradation?

While the primary method of stabilization is temperature control, pH control is also a valid consideration. Since Cefepime is most stable at a pH of 4-6, buffering the sample can be beneficial, especially if there are delays before analysis.[1] Some analytical methods adjust the sample pH with a buffer (e.g., borate or phosphate buffer) prior to HPLC analysis to ensure consistent conditions.[3][11] However, the addition of any chemical must be rigorously validated to ensure it does not interfere with the analytical assay. For routine sample preservation, strict and rapid temperature control is the most effective and widely accepted strategy.

Visualizing the Workflow: From Collection to Storage

The following diagram outlines the critical path for ensuring Cefepime stability during sample processing. Adherence to this workflow is paramount for generating reliable and reproducible data.

G cluster_0 Pre-Analytical Phase cluster_1 Storage & Analysis Collect 1. Blood Collection (EDTA tube) Cool 2. Immediate Cooling (Wet Ice / ≤4°C) Collect->Cool Immediate Transport 3. Transport to Lab (< 1 hour) Cool->Transport TempCrit Temperature is the most critical factor. Maintain ≤4°C throughout processing. Cool->TempCrit Centrifuge 4. Centrifugation (Refrigerated, 4°C) Transport->Centrifuge Promptly TimeCrit Time is the second most critical factor. Process from collection to frozen plasma ASAP. Transport->TimeCrit Separate 5. Plasma Separation Centrifuge->Separate Aliquot 6. Aliquot Plasma (Single-use volumes) Separate->Aliquot Store 7. Long-Term Storage (-80°C) Aliquot->Store CRITICAL FREEZING STEP Thaw 8. Thaw on Wet Ice Store->Thaw As needed Analyze 9. Bioanalysis (e.g., LC-MS/MS) Thaw->Analyze

Caption: Optimal workflow for Cefepime sample handling.

Detailed Protocols

Protocol 1: Optimal Blood Sample Collection and Processing for Cefepime Analysis

This protocol describes the standard procedure for collecting and processing blood samples to ensure the stability of Cefepime.

Materials:

  • Vacutainer tubes containing K2EDTA anticoagulant

  • Wet ice bucket or refrigerated sample rack

  • Refrigerated centrifuge

  • Calibrated pipettes

  • Polypropylene cryovials for plasma storage

Procedure:

  • Collection: Collect whole blood directly into a K2EDTA tube. Do not use gel separator tubes, as they can interfere with certain analyses.[7]

  • Immediate Cooling: Immediately after collection, gently invert the tube 8-10 times to mix with the anticoagulant and place it upright in a wet ice bath or a 4°C cooling block.

  • Transport: Transport the cooled sample to the processing laboratory within one hour.

  • Centrifugation: Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes in a centrifuge pre-chilled to 4°C.[12]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a calibrated pipette, being careful not to disturb the buffy coat layer. Transfer the plasma to a clean, labeled polypropylene tube.

  • Aliquoting: To prevent freeze-thaw cycles, divide the plasma into pre-labeled, single-use cryovials.

  • Freezing: Immediately place the plasma aliquots in a -80°C freezer for long-term storage.[5][12] Record the time and date of storage.

Understanding Degradation Kinetics

The degradation of Cefepime generally follows first-order kinetics, but this can be complicated by changes in pH that occur as degradation products accumulate. The rate of degradation is also directly proportional to temperature, a relationship described by the Arrhenius equation.[3][13]

G cluster_factors Accelerating Factors Cefepime Cefepime (Active β-Lactam Ring) Hydrolysis Hydrolysis Cefepime->Hydrolysis Degradants Inactive Degradation Products (Opened β-Lactam Ring) Hydrolysis->Degradants Temp ↑ Temperature (Room Temp / 37°C) Temp->Hydrolysis pH_shift ↑ pH (Alkaline Shift) pH_shift->Hydrolysis Time ↑ Time (Delayed Processing) Time->Hydrolysis

Caption: Factors accelerating Cefepime degradation.

This simplified diagram illustrates that elevated temperature, alkaline pH shifts, and prolonged processing times all accelerate the hydrolysis of Cefepime, leading to the formation of inactive products and a loss of measurable drug concentration.

By understanding these mechanisms and implementing the rigorous handling protocols outlined in this guide, you can significantly mitigate the risk of ex vivo degradation and ensure the accuracy and reliability of your Cefepime bioanalysis.

References

  • Isaïa, J., et al. (2002). Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro. Antimicrobial Agents and Chemotherapy, 46(11), 3654–3656. Available at: [Link]

  • Fubara, J. O., & Notari, R. E. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical Sciences, 87(12), 1572-1576. Available at: [Link]

  • Bosso, J. A., et al. (2002). Pitfalls in cefepime titration from human plasma: plasma- and temperature-related drug degradation in vitro. Antimicrobial Agents and Chemotherapy, 46(11), 3654-3656. Available at: [Link]

  • Grant, E. M., et al. (2002). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy, 46(6), 1757-1762. Available at: [Link]

  • American Society of Health-System Pharmacists. (2021). Cefepime Hydrochloride. In ASHP Injectable Drug Information. Available at: [Link] (Note: Specific document may require subscription)

  • Patel, M., et al. (2017). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation. Antimicrobial Agents and Chemotherapy, 61(11), e01150-17. Available at: [Link]

  • De Winter, S., et al. (2019). Short-term stability of cefepime, meropenem, piperacillin, and tazobactam in human plasma for 2 h and 24 h. Therapeutic Drug Monitoring, 41(4), 530-534. Available at: [Link]

  • SydPath. (n.d.). Test Information Sheet: Cefepime. St Vincent's Hospital Sydney. Available at: [Link]

  • Grant, E. M., et al. (2002). Stability and Antibacterial Activity of Cefepime during Continuous Infusion [Figure 1A]. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Szymańska, E., et al. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1845. Available at: [Link]

  • Baririan, N., et al. (2003). Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion. Journal of Antimicrobial Chemotherapy, 51(3), 651-658. Available at: [Link]

  • Mehta, D., et al. (2022). Cefepime Extraction by Extracorporeal Life Support Circuits. Pharmacotherapy, 42(5), 385-394. Available at: [Link]

  • Kumar, V., et al. (2010). Kinetics of degradation of cefepime hydrochloride in various aqueous based solutions. AAPS PharmSciTech, 11(4), 1475-1480. Available at: [Link]

  • Mehta, D., et al. (2022). Cefepime Extraction by Extracorporeal Life Support Circuits. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. Available at: [Link]

  • Patel, M., et al. (2017). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Behin, S. R., et al. (2015). Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-241. Available at: [Link]

  • Grant, E. M., et al. (2002). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Shaik, K., et al. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 13(05), pp. 195-203. Available at: [Link]

  • Reddy, Y. R., & Kumar, K. K. (2016). Quantification and stress degradation studies of cefepime/tazobactam in dry injection form by an RP-HPLC method. Brazilian Journal of Pharmaceutical Sciences, 52(2), 341-351. Available at: [Link]

  • Rhodes, N. J., & MacVane, S. H. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. Clinical Pharmacokinetics, 55(11), 1335–1365. Available at: [Link]

  • BioTrading. (2021). Cefepime 30 µg - Technical Data Sheet. Available at: [Link]

Sources

Optimization

Bioanalytical Support Center: Troubleshooting Matrix Effects in Cefepime LC-MS/MS Assays

Welcome to the Technical Support Center for the bioanalysis of Cefepime. Cefepime is a fourth-generation, zwitterionic β -lactam antibiotic widely used in critically ill patients.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of Cefepime. Cefepime is a fourth-generation, zwitterionic β -lactam antibiotic widely used in critically ill patients. Due to its highly polar nature and rapid ex vivo degradation, developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is challenging[1]. One of the most pervasive issues in this workflow is the matrix effect —the alteration of ionization efficiency by co-eluting endogenous substances (like phospholipids) or co-medications.

This guide provides expert-level troubleshooting, self-validating protocols, and mechanistic insights to help you eliminate matrix interference and ensure reliable therapeutic drug monitoring (TDM) and pharmacokinetic (PK) data.

Core Workflow: Cefepime Bioanalysis & Matrix Effect Mitigation

To establish a baseline for our troubleshooting, the following diagram illustrates the optimized workflow designed to systematically reduce matrix effects during Cefepime bioanalysis.

CefepimeWorkflow A Plasma Sample Collection (Strictly at 4°C) B Protein Precipitation (PPT) (1:4 Plasma to ACN) A->B C Centrifugation (Remove Protein Pellet) B->C D Supernatant Dilution (1:9 with Water) C->D E Chromatographic Separation (C18 or Amide Column) D->E F ESI-MS/MS Detection (Positive MRM Mode) E->F

Optimized LC-MS/MS sample preparation workflow for Cefepime to minimize matrix effects.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: I am observing severe ion suppression at the Cefepime retention time. How do I resolve this?

The Causality: Ion suppression in positive electrospray ionization (+ESI) is typically caused by the co-elution of endogenous plasma components, most notably glycerophospholipids. Because Cefepime is highly polar, it often elutes early in reversed-phase chromatography, exactly where many polar matrix components and salts elute. When these compounds enter the MS source simultaneously with Cefepime, they compete for the available charge droplets, leading to a suppressed analyte signal[2].

The Solution: You must enhance your sample cleanup and chromatographic retention. While Solid-Phase Extraction (SPE) provides excellent cleanup, a highly optimized Protein Precipitation (PPT) combined with a dilution step is often preferred for high-throughput TDM due to its simplicity and effectiveness[1][2].

Self-Validating Protocol: Optimized PPT with Supernatant Dilution This protocol uses a high organic ratio to precipitate proteins, followed by an aqueous dilution to crash out highly lipophilic matrix components and match the initial mobile phase conditions.

  • Sample Aliquoting: Transfer 50μL of human plasma (kept on ice at 4°C to prevent degradation) into a pre-chilled microcentrifuge tube[1].

  • Internal Standard Addition: Add 10μL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Cefepime-d3, to compensate for any residual matrix variations.

  • Precipitation: Add 200μL of cold Acetonitrile (ACN) (a 1:4 ratio) and vortex vigorously for 2 minutes[2].

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4°C.

  • Supernatant Dilution (Critical Step): Transfer 50μL of the supernatant to an autosampler vial and add 450μL of LC-MS grade water (a 1:9 dilution)[2].

  • Injection: Inject 5μL into the LC-MS/MS system.

Validation Check: Calculate the Matrix Factor (MF) by comparing the peak area of Cefepime spiked into post-extracted blank matrix versus Cefepime in neat solvent. An IS-normalized MF between 0.85 and 1.15 confirms the issue is resolved.

Issue 2: My Cefepime peaks are fronting/splitting, and the matrix effect varies wildly between runs.

The Causality: Peak distortion (fronting/splitting) usually occurs when the injection solvent is significantly stronger (higher organic content) than the initial mobile phase. If you inject the pure ACN supernatant from a PPT directly onto a C18 column, the analyte travels rapidly through the column without properly partitioning into the stationary phase. This poor chromatography causes Cefepime to co-elute with the solvent front, where matrix effects are most chaotic and unpredictable[2].

The Solution: As addressed in the protocol above, diluting the supernatant with water (e.g., 1:9) dramatically improves peak shape by ensuring the injection solvent matches the highly aqueous initial mobile phase required to retain polar compounds like Cefepime[2]. Alternatively, switch to an Amide or HILIC (Hydrophilic Interaction Liquid Chromatography) column, which retains polar analytes better under high-organic conditions.

Issue 3: How do I handle lot-to-lot matrix variability in critically ill patients?

The Causality: Samples from intensive care unit (ICU) patients contain highly variable levels of proteins, lipids, and co-medications (e.g., vasopressors, sedatives, other antibiotics)[2][3]. This heterogeneity means a method validated in healthy volunteer plasma might fail in clinical application due to unpredictable ion enhancement or suppression.

The Solution:

  • Mandatory SIL-IS: Always use a stable isotope-labeled internal standard (e.g., Cefepime-d3 or Cefepime-13C,15N). Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same matrix effect, allowing the ratio of Analyte/IS to remain constant despite absolute signal fluctuations[3].

  • Rigorous Matrix Evaluation: Validate the matrix effect using at least 6 independent lots of human plasma, including hemolyzed and lipemic lots.

Quantitative Data Summaries

Table 1: Impact of Supernatant Dilution on Cefepime Peak Shape and Matrix Effect

Data synthesized from method optimization studies demonstrating the necessity of aqueous dilution post-PPT[2].

Dilution Factor (Supernatant:Water)Peak Shape QualityMatrix Effect (%)Injection Solvent Compatibility
Undiluted (100% ACN)Severe Splitting-45% (Suppression)Poor (Solvent mismatch)
1:1Broad, Tailing-25% (Suppression)Marginal
1:4Acceptable-10%Good
1:9 Sharp, Symmetrical < ±5% Excellent (Matches Mobile Phase)
Table 2: Comparison of Sample Cleanup Strategies for Cefepime
Cleanup StrategyMatrix Effect MitigationThroughputCost per SampleBest Use Case
Protein Precipitation (PPT) Moderate (Requires dilution)High (7-10 min/batch)LowHigh-throughput clinical TDM[2][3]
Solid-Phase Extraction (SPE) Excellent (Removes lipids)Low (Labor intensive)HighComplex matrices (e.g., tissue, severe lipemia)[1]

References

  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime. Journal of Applied Bioanalysis. Available at:[Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. PMC - National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cefepime HPLC Peak Shape

Welcome to the Analytical Support Center. This guide is specifically designed for researchers and drug development professionals facing chromatographic challenges with Cefepime.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is specifically designed for researchers and drug development professionals facing chromatographic challenges with Cefepime. Because Cefepime is a fourth-generation cephalosporin containing a quaternary N-methylpyrrolidine ring, it behaves as a zwitterion over a broad pH range[1]. This unique chemical structure makes its peak shape highly susceptible to mobile phase pH fluctuations, secondary silanol interactions, and rapid thermal degradation.

Diagnostic Overview

Before adjusting your instrument parameters, use the following logical workflow to isolate the root cause of your peak shape deformation.

CefepimeTroubleshooting Root Poor Cefepime Peak Shape Tailing Peak Tailing (Asymmetry > 1.5) Root->Tailing Splitting Peak Splitting or Fronting Root->Splitting Coelution Broadening / Co-elution (Impurity F) Root->Coelution Silanol Secondary Silanol Interactions: Switch to End-Capped C18 Tailing->Silanol pH Zwitterionic pH Sensitivity: Strictly Adjust Buffer to pH 5.0 Tailing->pH Solvent Injection Solvent Mismatch: Dilute in Mobile Phase A Splitting->Solvent Degradation β-lactam Hydrolysis/NMP Cleavage: Store at 4°C, Analyze <24h Splitting->Degradation Modifier Insufficient Selectivity: Reduce ACN from 10% to 6% Coelution->Modifier

Diagnostic workflow for identifying and resolving Cefepime HPLC peak shape deformations.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why am I seeing severe peak tailing (Asymmetry > 1.5) for Cefepime, even on a brand-new C18 column? Causality & Solution: Cefepime's zwitterionic nature means it carries both positive and negative charges depending on the environment[1]. The positively charged quaternary ammonium group strongly interacts with unreacted, acidic silanol groups on the silica support of standard stationary phases via secondary electrostatic interactions. To resolve this, you must use a highly deactivated, end-capped C18 column (e.g., Acclaim 120 C18 or Kinetex C18) which physically shields the silica backbone[1][2]. Furthermore, the mobile phase pH is the master variable here. The buffer must be strictly maintained at pH 5.00 ± 0.05. Even a 0.1 pH unit deviation alters the ionization state of the residual silanols and the drug, leading to immediate tailing[1].

Q2: My Cefepime peak is broad and seems to co-elute with a trailing shoulder. How can I resolve this without changing the column? Causality & Solution: The trailing shoulder is almost certainly Impurity F, a known degradation product defined in the European Pharmacopoeia (EP) method 2126[1]. Under standard EP conditions (10% acetonitrile), Impurity F elutes in the tail of the main Cefepime peak, causing apparent broadening and poor integration. To resolve this, reduce the organic modifier. By modifying Mobile Phase A to contain 6% acetonitrile instead of 10%, you increase the retention of the polar Cefepime molecule. This thermodynamic shift improves the resolution between Cefepime and Impurity F from a failing 2.5 to a baseline-resolved 4.9, while simultaneously improving the main peak asymmetry[1].

Q3: I observe peak splitting and fronting that progressively worsens over the course of an overnight sequence. Is my column degrading? Causality & Solution: Progressive peak deformation during a sequence is rarely a sudden column failure; it is a hallmark of sample degradation in the vial. Cefepime's inherently strained β-lactam ring is prone to hydrolysis, and it undergoes rapid N-methylpyrrolidine (NMP) cleavage at room temperature[1][3]. To prevent this, all analytical samples must be stored in a thermostatted autosampler at 4 °C and analyzed within 24 hours of preparation[1]. Additionally, ensure your sample diluent exactly matches the initial mobile phase conditions (Mobile Phase A) to prevent solvent-mismatch-induced fronting[3].

Quantitative Performance Data

The following table summarizes the expected quantitative improvements when transitioning from standard pharmacopeial conditions to optimized parameters for zwitterionic control.

Chromatographic ParameterStandard EP ConditionOptimized ConditionImpact / Causality
Mobile Phase A (ACN %) 10%6%Lower organic % increases retention of the polar zwitterion, separating it from Impurity F.
Column Technology Standard C18 (5 µm)Core-Shell / High-Efficiency C18 (3 µm)End-capping reduces secondary silanol interactions; smaller particles increase theoretical plates.
Cefepime Asymmetry 1.41.1Approaches perfect Gaussian shape (1.0).
Resolution (vs Impurity F) 2.54.9Achieves strict baseline resolution.
Peak Shape Observation Tailing / Co-elutionSharp, Baseline ResolvedReliable integration for low-level impurity quantification.

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to sample analysis unless the system suitability criteria at the end of Protocol 1 are met.

Protocol 1: Preparation of pH-Stabilized Mobile Phase

MobilePhasePrep Step1 Dissolve 0.68 g KH2PO4 in 1000 mL DI Water Step2 Remove 60 mL Buffer, Add 60 mL HPLC ACN Step1->Step2 Step3 Adjust pH to 5.00 ± 0.05 (Use 45% KOH) Step2->Step3 Step4 Filter (0.2 µm Nylon) & Degas Step3->Step4 Step5 Use within 24-48 hours Step4->Step5

Step-by-step preparation of pH-stabilized mobile phase for zwitterionic analytes.

Methodology:

  • Aqueous Buffer Base: Dissolve 0.68 g of HPLC-grade monobasic potassium phosphate in 1000 mL of Type 1 deionized water (18 MΩ-cm)[1].

  • Organic Modifier Addition: Remove exactly 60 mL of the aqueous solution and replace it with 60 mL of HPLC-grade acetonitrile (yielding a 6% ACN solution)[1]. Crucial Causality: Adding the organic modifier BEFORE pH adjustment ensures the apparent pH measured by the electrode reflects the actual chromatographic environment.

  • Strict pH Adjustment: Adjust the pH to exactly 5.00 ± 0.05 using 100-fold diluted 45% KOH or dilute phosphoric acid[1].

  • Filtration: Filter through a 0.2 µm nylon filter unit and degas ultrasonically[1].

  • System Suitability Validation (Self-Validation Step): Inject the USP Cefepime System Suitability Standard (SSS). You may only proceed to sample analysis if the system proves it has mitigated silanol and co-elution issues by meeting these criteria:

    • Cefepime Tailing Factor (Asymmetry) ≤ 1.5[1].

    • Resolution between Cefepime and Impurity F ≥ 4.0[1].

Protocol 2: Sample Preparation and Degradation Prevention

Methodology:

  • Diluent Matching: Weigh accurately 70 mg of Cefepime Hydrochloride into a 50-mL volumetric flask. Dissolve and dilute to volume exclusively using Mobile Phase A [3]. Do not use 100% aqueous or 100% organic solvents, as this will cause injection solvent mismatch and peak splitting.

  • Thermal Protection: Immediately transfer the prepared vials to the HPLC autosampler. Ensure the autosampler thermostat is active and set to 4 °C[1].

  • Time-Gating: The sequence run-time must be calculated so that all samples are injected and analyzed within 24 hours of the initial dilution to prevent NMP cleavage[1].

References

  • Determination of Cefepime and Cefepime-Related Substances Using HPLC with UV Detection (Applic
  • Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. agilent.com.
  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Valid

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Internal Standards for Cefepime Analysis: Cefepime D8 Sulfate vs. Alternatives

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of antibiotics like Cefepime is paramount for ensuring patient safety and therapeutic efficacy. Cefepime, a fourth-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of antibiotics like Cefepime is paramount for ensuring patient safety and therapeutic efficacy. Cefepime, a fourth-generation cephalosporin, is a cornerstone in treating severe bacterial infections.[1][2] The analytical method of choice for this task is overwhelmingly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[3][4] However, the reliability of any quantitative LC-MS/MS assay hinges on the meticulous selection of an internal standard (IS).

This guide provides an in-depth comparison of the stable isotope-labeled (SIL) internal standard, Cefepime D8 Sulfate, against other common alternatives used in Cefepime analysis. We will explore the theoretical underpinnings of an ideal internal standard, present comparative data, and provide a detailed, field-tested protocol to demonstrate why a SIL-IS is the unequivocal gold standard for regulatory compliance and data integrity.

The Cornerstone of Quantitation: The Role of the Ideal Internal Standard

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to processing.[5] Its purpose is to correct for variability that is nearly impossible to eliminate across the analytical workflow.[6] An ideal IS should perfectly mimic the analyte of interest during sample preparation, chromatography, and mass spectrometric detection.[7] This mimicry allows it to compensate for:

  • Sample Preparation Inconsistencies: Losses during extraction, evaporation, and reconstitution steps.[8]

  • Matrix Effects: Signal suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[9][10]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity over time.[6][8]

The "gold standard" for internal standardization is the use of a stable isotope-labeled version of the analyte.[5][6]

Cefepime D8 Sulfate: The Superior Choice for Cefepime Analysis

Cefepime D8 Sulfate is the deuterated form of Cefepime, where eight hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[11][12][13] This substitution results in a compound that is chemically and physically almost identical to Cefepime but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[5][14] This near-identical nature is the key to its superior performance.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a SIL-IS relies on the principle of IDMS. A known amount of the SIL-IS is added to the sample at the very beginning of the workflow. The SIL-IS and the endogenous Cefepime are then processed together. Because they behave identically, any loss or matrix effect will impact both compounds to the same degree. The mass spectrometer measures the ratio of the analyte signal to the SIL-IS signal. Since the amount of SIL-IS added is known, this ratio allows for a highly accurate calculation of the analyte's concentration, irrespective of sample-to-sample variations.[7][8]

Comparative Analysis: Cefepime D8 Sulfate vs. Other Internal Standards

While a SIL-IS is ideal, other compounds are sometimes used as internal standards for Cefepime analysis, typically due to cost or availability constraints. These usually fall into the category of "structural analogs"—compounds with a similar chemical structure, such as another beta-lactam antibiotic. Let's compare the expected performance of Cefepime D8 Sulfate against a common structural analog choice.

Performance CharacteristicCefepime D8 Sulfate (SIL-IS) Structural Analog IS (e.g., another Cephalosporin) Rationale & Justification
Co-elution with Analyte Excellent Variable to Poor Cefepime D8 Sulfate has virtually identical chromatographic properties to Cefepime and will co-elute.[15] A structural analog, having a different structure, will have a different retention time.
Correction for Matrix Effects Excellent Poor Matrix effects are highly dependent on what co-elutes at a specific retention time.[9][10] Since the SIL-IS co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement, providing perfect correction.[7] An analog eluting at a different time will experience a different matrix effect, leading to inaccurate correction.
Extraction Recovery Mimicry Excellent Good to Fair The near-identical physicochemical properties of the SIL-IS ensure its recovery during sample preparation (e.g., protein precipitation, LLE, SPE) mirrors that of the analyte.[14] An analog may have different solubility or binding properties, leading to dissimilar recovery.
Ionization Efficiency Mimicry Excellent Good to Fair As the SIL-IS and analyte are structurally identical, they have the same ionization efficiency in the mass spectrometer source.[6] An analog may ionize more or less efficiently, which can introduce bias.
Risk of Isotopic Cross-Talk Low (with sufficient mass shift) None The mass difference between Cefepime and Cefepime D8 (+8 Da) is sufficient to prevent the natural isotopic distribution of Cefepime from interfering with the SIL-IS signal.[15]
Regulatory Acceptance Universally Preferred Acceptable, but with extensive validation Regulatory bodies like the FDA and EMA strongly prefer the use of SIL-ISs for their robustness and ability to generate the highest quality data.[16][17][18] Using an analog requires more rigorous validation to prove its suitability.

Experimental Protocol: Quantification of Cefepime in Human Plasma by LC-MS/MS

This protocol describes a robust, validated method for the quantification of Cefepime in human plasma using Cefepime D8 Sulfate as the internal standard. It is designed to meet the stringent requirements of regulatory bioanalytical method validation guidelines.[19][20][21][22][23][24]

Materials and Reagents
  • Analyte: Cefepime reference standard

  • Internal Standard: Cefepime D8 Sulfate[11][12]

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

Preparation of Solutions
  • Cefepime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefepime in deionized water.

  • Cefepime D8 Sulfate (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefepime D8 Sulfate in deionized water.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in a 50:50 (v/v) mixture of acetonitrile and water. Rationale: This concentration is chosen to provide a strong, consistent signal in the mass spectrometer without being excessively high.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards (e.g., 0.5 to 150 µg/mL) and at least three levels of QCs (low, mid, high) by spiking the Cefepime stock solution into blank human plasma.[25] Rationale: This range covers the expected therapeutic concentrations of Cefepime.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Working Solution (100 ng/mL). Rationale: Protein precipitation with acetonitrile is a fast, simple, and effective method for removing the bulk of plasma proteins, which can interfere with the analysis.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the clear supernatant. Performing this at a low temperature helps to minimize potential degradation of Cefepime, which can be unstable at room temperature.[1][26][27]

  • Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate for injection.

LC-MS/MS Conditions
  • LC System: UPLC/HPLC system (e.g., Shimadzu, Waters)

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 2.1 mm, 2.6 µm).[25] Rationale: A C18 column provides good retention and peak shape for polar compounds like Cefepime.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 2% B

    • 3.1-4.0 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cefepime: Q1: 481.1 -> Q3: 125.1

    • Cefepime D8 Sulfate: Q1: 489.1 -> Q3: 133.1

    • Rationale: These transitions are selected for their specificity and signal intensity following fragmentation of the parent ions.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Pipette 50 µL Plasma B Add 150 µL IS Working Solution A->B C Vortex Mix (30s) B->C D Centrifuge (14,000g, 10min, 4°C) C->D E Transfer Supernatant D->E F Inject 5 µL onto C18 Column E->F G Gradient Elution F->G H ESI+ Ionization G->H I MRM Detection (Q1/Q3) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Peak Area Ratio (Analyte / IS) J->K L Quantify vs. Calibration Curve K->L

Caption: Bioanalytical workflow for Cefepime quantification.

G cluster_analyte Analyte (Cefepime) cluster_sil_is SIL-IS (Cefepime D8) cluster_analog_is Analog IS A_initial True Concentration A_extracted Variable Recovery A_initial->A_extracted A_signal Variable Signal A_extracted->A_signal IS_extracted Variable Recovery A_extracted->IS_extracted Same Effect AIS_extracted Different Recovery A_extracted->AIS_extracted Different Effect IS_signal Variable Signal A_signal->IS_signal Same Effect AIS_signal Different Signal A_signal->AIS_signal Different Effect Result_SIL Ratio (Analyte/SIL-IS) = CONSTANT = Accurate Result A_signal->Result_SIL Result_Analog Ratio (Analyte/Analog IS) = NOT CONSTANT = Inaccurate Result A_signal->Result_Analog IS_initial Known Concentration IS_initial->IS_extracted IS_extracted->IS_signal IS_signal->Result_SIL AIS_initial Known Concentration AIS_initial->AIS_extracted AIS_extracted->AIS_signal AIS_signal->Result_Analog

Caption: Correction logic: SIL-IS vs. Analog IS.

Conclusion

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is non-negotiable. While structural analogs can be used as internal standards, they introduce a level of uncertainty that is difficult to justify in a regulated environment. The use of a stable isotope-labeled internal standard like Cefepime D8 Sulfate is unequivocally the best practice for achieving the highest level of accuracy and precision in the quantitative analysis of Cefepime.[7][14] Its ability to co-elute with the analyte and perfectly mimic its behavior throughout the analytical process ensures robust and reliable compensation for matrix effects and other sources of variability. This investment in a superior internal standard pays dividends in data quality, regulatory compliance, and the overall success of a drug development program.

References

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available at: [Link]

  • S. M. H. et al. (2018). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. Antimicrobial Agents and Chemotherapy, 62(10). Available at: [Link]

  • Wang, J. et al. (2021). Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry. bioRxiv. Available at: [Link]

  • Kapron, B., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Deuterated Drugs In The Covid-19 Pandemic. Available at: [Link]

  • Bioscientia. (n.d.). Deuterated Drugs. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). An Overview of Analytical Method Validation. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime. Available at: [Link]

  • Wang, S. et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 30157. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). Matrix effect and process efficiency of different antibiotics determined at low. Available at: [Link]

  • S. M. H. et al. (2018). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation. Antimicrobial Agents and Chemotherapy, 62(10). Available at: [Link]

  • Rehm, S., & Rentsch, K. M. (2020). HILIC LC-MS/MS method for the quantification of cefepime, imipenem and meropenem. Journal of Pharmaceutical and Biomedical Analysis, 188, 113289. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • CORE. (n.d.). Measurement of antibiotics using LC-MS/MS. Available at: [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResearchGate. (2026, February 10). lc-ms/ms method for the simultaneous determination of cefepime and tazobactam in dog plasma. Available at: [Link]

  • Shimadzu. (n.d.). LC-14-ADI-035 Quantitative analysis of multi-class antibiotic residues in milk using LC/MS/MS. Available at: [Link]

  • Chemsrc. (2025, September 11). CefepiMe-D8 Sulfate. Available at: [Link]

  • Semantic Scholar. (2018, November 29). Liquid Chromatography-Tandem Mass Spectrometry Assays for Therapeutic Drug Monitoring of Cefepime. Available at: [Link]

  • Bobenchik, A. M. et al. (2018). Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method. Journal of Clinical Microbiology, 56(6). Available at: [Link]

  • MDPI. (2023, April 17). Synthesis and Physicochemical Properties of Cefepime Derivatives Suitable for Labeling with Gallium-68. Available at: [Link]

  • ResearchGate. (n.d.). A novel synthetic route of cefepime. Available at: [Link]

  • S. M. H. et al. (2018). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation. Antimicrobial Agents and Chemotherapy, 62(10). Available at: [Link]

  • Baririan, N. et al. (2003). Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. Journal of Antimicrobial Chemotherapy, 51(3), 651–658. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Cefepime D8 Sulfate

For the dedicated researchers, scientists, and drug development professionals working with Cefepime D8 Sulfate, ensuring a safe laboratory environment is as crucial as the integrity of your research. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researchers, scientists, and drug development professionals working with Cefepime D8 Sulfate, ensuring a safe laboratory environment is as crucial as the integrity of your research. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). As a deuterated analog of the fourth-generation cephalosporin antibiotic Cefepime, Cefepime D8 Sulfate warrants careful handling due to its potential to cause allergic reactions and other health effects.

Cefepime and its salts are known to be hazardous substances that can cause serious eye damage, allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1][2][3] Therefore, a comprehensive understanding and strict adherence to safety protocols are paramount to mitigate these risks.

Risk Assessment: Understanding the Hazards of Cefepime D8 Sulfate

Before handling Cefepime D8 Sulfate, it is crucial to recognize the primary hazards associated with this compound. The Safety Data Sheet (SDS) for Cefepime and its salts consistently highlights the following risks:

  • Respiratory Sensitization: Inhalation of Cefepime dust or aerosols can lead to allergic reactions or asthma-like symptoms.[2][3][4]

  • Skin Sensitization: Direct contact with the skin may cause allergic skin reactions.[2][3][4]

  • Serious Eye Damage: The compound can cause significant eye irritation and damage upon contact.[2][3]

Given these potential hazards, a multi-layered approach to PPE is essential for comprehensive protection.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the specific laboratory activity being performed. The following table provides a clear guide for choosing the correct level of protection.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles or a face shield.[1]- Two pairs of powder-free nitrile gloves (double-gloving).[1][5]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1][5]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[1]- Powder-free nitrile gloves.[1]- A disposable or dedicated lab coat.
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.

Experimental Protocol: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning Sequence

Donning_Sequence Hand_Hygiene 1. Hand Hygiene Gown 2. Gown Hand_Hygiene->Gown Respirator 3. Respirator/Mask Gown->Respirator Goggles 4. Goggles/Face Shield Respirator->Goggles Gloves 5. Gloves Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[6]

  • Gown: Put on a disposable, low-permeability gown, ensuring it is securely tied. The gown should have a solid front and long sleeves with tight-fitting cuffs.[1][5][6]

  • Respiratory Protection: If handling the powder, don a NIOSH-approved N95 or higher-level respirator. Ensure a proper fit-check is performed.

  • Eye/Face Protection: Put on chemical safety goggles or a face shield.[1]

  • Gloves: Don two pairs of powder-free nitrile gloves. The outer glove should extend over the cuff of the gown.[1][5][6]

Doffing Sequence

Doffing_Sequence Gloves_Gown 1. Gloves & Gown Hand_Hygiene1 2. Hand Hygiene Gloves_Gown->Hand_Hygiene1 Goggles 3. Goggles/Face Shield Hand_Hygiene1->Goggles Respirator 4. Respirator/Mask Goggles->Respirator Hand_Hygiene2 5. Final Hand Hygiene Respirator->Hand_Hygiene2

Caption: Sequential process for correctly doffing PPE.

  • Gloves and Gown: Remove the outer pair of gloves. Then, untie the gown and peel it away from your body, turning it inside out as you remove it. As you are removing the gown, peel off the inner pair of gloves, so they are contained within the gown.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove safety goggles or a face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

A clear and concise plan for the handling and disposal of Cefepime D8 Sulfate and associated waste is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Engineering Controls

Whenever possible, engineering controls should be the primary method of exposure reduction.

  • Ventilation: Handle Cefepime D8 Sulfate powder in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood.[4] For the manufacturing of cephalosporins, dedicated facilities with negative pressure air handling systems are recommended to prevent cross-contamination.[7]

  • Containment: Use of a biological safety cabinet or a primary containment device is recommended for initial processing of all specimens to minimize the generation of aerosols and droplets.[8]

Disposal of Cefepime D8 Sulfate and Contaminated Materials

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[9][10] Therefore, all waste containing Cefepime D8 Sulfate must be treated as hazardous chemical waste.

  • Waste Segregation: At the point of generation, segregate all Cefepime D8 Sulfate waste from general laboratory trash and biohazardous waste.[11]

  • Containerization and Labeling:

    • Solid Waste: Place all contaminated solid waste, including gloves, weighing papers, empty vials, and disposable gowns, into a dedicated, clearly labeled, and sealed plastic-lined container for "Cefepime Contaminated Solid Waste".[11]

    • Liquid Waste: Pure Cefepime D8 Sulfate and its concentrated stock solutions should be disposed of in a designated hazardous chemical waste container.[11] Do not dispose of this waste down the drain.[11]

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by a licensed hazardous waste disposal service.

  • Decontamination: All non-disposable equipment that comes into contact with Cefepime D8 Sulfate should be decontaminated following a validated procedure.

By implementing these comprehensive safety measures, researchers can confidently handle Cefepime D8 Sulfate while minimizing personal and environmental risks.

References

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